Product packaging for 9-(1-Bromovinyl)anthracene(Cat. No.:)

9-(1-Bromovinyl)anthracene

Cat. No.: B15334782
M. Wt: 283.16 g/mol
InChI Key: KCIUSUUCDGJZOZ-UHFFFAOYSA-N
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Description

9-(1-Bromovinyl)anthracene is a useful research compound. Its molecular formula is C16H11Br and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11Br B15334782 9-(1-Bromovinyl)anthracene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

IUPAC Name

9-(1-bromoethenyl)anthracene

InChI

InChI=1S/C16H11Br/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H2

InChI Key

KCIUSUUCDGJZOZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=C2C=CC=CC2=CC3=CC=CC=C31)Br

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 9-(1-Bromovinyl)anthracene from 9-Acetylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 9-(1-Bromovinyl)anthracene from the readily available starting material, 9-acetylanthracene. The synthesis involves an initial α-bromination of the acetyl group, followed by an elimination reaction to yield the target vinyl bromide. This document provides detailed experimental protocols, quantitative data, and a mechanistic visualization to support researchers in the fields of organic synthesis, materials science, and drug development.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Alpha-Bromination: 9-Acetylanthracene is subjected to electrophilic bromination at the carbon alpha to the carbonyl group to yield 9-(Bromoacetyl)anthracene.

  • Elimination: The resulting α-bromo ketone undergoes a base-mediated elimination of hydrogen bromide to form the desired this compound.

Synthesis of this compound 9-Acetylanthracene 9-Acetylanthracene Reagents_Step1 Br2, AlCl3 Diethyl Ether 9-(Bromoacetyl)anthracene 9-(Bromoacetyl)anthracene Reagents_Step1->9-(Bromoacetyl)anthracene Step 1: Alpha-Bromination Reagents_Step2 Base (e.g., Pyridine) Heat This compound This compound Reagents_Step2->this compound Step 2: Elimination

Figure 1: Overall synthetic route from 9-acetylanthracene to this compound.

Experimental Protocols

Step 1: Synthesis of 9-(Bromoacetyl)anthracene

This procedure outlines the α-bromination of 9-acetylanthracene.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
9-Acetylanthracene220.27-98%
Bromine (Br₂)159.813.102899.5%
Aluminum Chloride (AlCl₃)133.34-99%
Diethyl Ether (anhydrous)74.120.71399.7%

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9-acetylanthracene (1.0 eq) in anhydrous diethyl ether.

  • Add a catalytic amount of aluminum chloride (AlCl₃) (e.g., 0.1 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in diethyl ether from the dropping funnel to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 9-(bromoacetyl)anthracene as a solid.

Quantitative Data (Literature Values):

ProductYield (%)Melting Point (°C)
9-(Bromoacetyl)anthraceneNot reported135-137
Step 2: Synthesis of this compound

This procedure describes the elimination of HBr from 9-(bromoacetyl)anthracene.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
9-(Bromoacetyl)anthracene299.16-As prepared in Step 1
Pyridine79.100.98299.8%
Toluene92.140.86799.8%

Procedure:

  • In a round-bottom flask, dissolve 9-(bromoacetyl)anthracene (1.0 eq) in a suitable solvent such as toluene.

  • Add an excess of a hindered base, such as pyridine (2-3 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with dilute hydrochloric acid to remove the excess base.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data (Expected):

ProductYield (%)Physical State
This compoundHigh (expected)Solid

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
9-AcetylanthraceneC₁₆H₁₂O220.27Yellow solid
9-(Bromoacetyl)anthraceneC₁₆H₁₁BrO299.16Solid
This compoundC₁₆H₁₁Br283.16Solid
Spectroscopic Data

9-(Bromoacetyl)anthracene:

  • ¹H NMR (CDCl₃, δ): Signals corresponding to the aromatic protons of the anthracene core and a singlet for the -CH₂Br protons are expected.

  • IR (KBr, cm⁻¹): Characteristic peaks for the C=O stretching of the ketone and C-Br stretching are expected.

This compound:

  • ¹H NMR (CDCl₃, δ): Signals for the aromatic protons of the anthracene core and two distinct signals for the vinyl protons (=CH₂) are anticipated.

  • ¹³C NMR (CDCl₃, δ): Resonances for the aromatic carbons and the two vinyl carbons are expected.

  • IR (KBr, cm⁻¹): Characteristic peaks for C=C stretching of the vinyl group and C-Br stretching are expected.

Mandatory Visualizations

Alpha-Bromination Mechanism cluster_0 Step 1: Enolization cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Ketone 9-Acetylanthracene C=O Enol Enol Intermediate C=C-OH Ketone->Enol [H+] Enol_attack Enol Intermediate C=C-OH Bromine Br-Br Enol_attack->Bromine Nucleophilic attack Carbocation Oxocarbenium Ion C(+)-C-Br Bromine->Carbocation Heterolytic cleavage Carbocation_deprot Oxocarbenium Ion C(+)-C-Br Product 9-(Bromoacetyl)anthracene C=O Carbocation_deprot->Product -H+ E2_Elimination_Mechanism Start 9-(Bromoacetyl)anthracene H-C-C(=O)-Br Transition_State Transition State Start->Transition_State Base abstracts α-proton Base Base: Pyridine Pyridine Product This compound C=C-Br Transition_State->Product Concerted C=C bond formation and Br- leaving Byproducts {BH+ + Br-}

An In-depth Technical Guide to the Formation of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the proposed synthetic pathway for 9-(1-Bromovinyl)anthracene, a substituted vinylanthracene derivative with potential applications in materials science and as a building block in organic synthesis. The document outlines the core reaction mechanism, provides detailed experimental protocols for key transformations, and presents relevant data in a structured format.

Proposed Reaction Mechanism: From 9-Acetylanthracene to this compound

The formation of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available 9-acetylanthracene. The initial step involves the formation of a geminal dibromide at the acetyl carbon, followed by a base-mediated elimination of hydrogen bromide to yield the target vinyl bromide.

Step 1: Geminal Dibromination of 9-Acetylanthracene

The reaction of 9-acetylanthracene with a strong brominating agent, such as phosphorus pentabromide (PBr₅), is hypothesized to yield the intermediate 9-(1,1-dibromoethyl)anthracene. The mechanism involves the initial reaction of the ketone's carbonyl oxygen with PBr₅, leading to the formation of a potent leaving group. Subsequent nucleophilic attack by bromide ions results in the replacement of the carbonyl oxygen with two bromine atoms.

Step 2: Elimination of Hydrogen Bromide

The resulting gem-dibromide can then undergo an E2 elimination reaction upon treatment with a suitable base to afford this compound. The base abstracts a proton from the methyl group, and a bromide ion is expelled in a concerted fashion, leading to the formation of the carbon-carbon double bond.

The overall proposed reaction pathway is illustrated in the following diagram:

This compound Formation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 9-Acetylanthracene 9-Acetylanthracene 9-(1,1-Dibromoethyl)anthracene 9-(1,1-Dibromoethyl)anthracene 9-Acetylanthracene->9-(1,1-Dibromoethyl)anthracene PBr₅ This compound This compound 9-(1,1-Dibromoethyl)anthracene->this compound Base (e.g., K₂CO₃)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting material, 9-acetylanthracene, and the proposed synthesis of this compound.

Synthesis of 9-Acetylanthracene

This procedure is adapted from established methods for the Friedel-Crafts acylation of anthracene.

Materials:

  • Anthracene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend anthracene (0.28 mol) in anhydrous benzene (320 mL) and acetyl chloride (1.68 mol).

  • Cool the mixture to between -5°C and 0°C using an ice-salt bath.

  • Add anhydrous aluminum chloride (0.56 mol) portion-wise via the addition funnel, maintaining the temperature below 0°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

  • Collect the resulting red complex by vacuum filtration and wash with dry benzene.

  • Carefully add the complex in small portions to a beaker containing a mixture of ice and concentrated hydrochloric acid with stirring.

  • Allow the mixture to warm to room temperature and collect the crude ketone by vacuum filtration.

  • Recrystallize the crude product from 95% ethanol to yield pure 9-acetylanthracene.

Proposed Synthesis of this compound

This proposed protocol is based on general methods for the conversion of ketones to vinyl bromides.

Materials:

  • 9-Acetylanthracene

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 9-(1,1-Dibromoethyl)anthracene (Intermediate)

  • In a dry round-bottom flask under an inert atmosphere, dissolve 9-acetylanthracene (1.0 eq) in anhydrous carbon tetrachloride.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add phosphorus pentabromide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude gem-dibromide intermediate.

Step B: Synthesis of this compound

  • Dissolve the crude 9-(1,1-dibromoethyl)anthracene in anhydrous ethanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes illustrative quantitative data for the proposed synthesis of this compound. Please note that these values are based on typical yields for analogous reactions and should be considered hypothetical until experimentally verified.

StepReactantProductReagents & ConditionsTypical Yield (%)
1. Geminal Dibromination 9-Acetylanthracene9-(1,1-Dibromoethyl)anthracenePBr₅, CCl₄, 0°C to RT, 12-24h70-85
2. Elimination 9-(1,1-Dibromoethyl)anthraceneThis compoundK₂CO₃, Ethanol, Reflux, 4-8h60-75

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic process can be visualized as follows:

Synthetic Workflow start Start: 9-Acetylanthracene step1 Geminal Dibromination (PBr₅, CCl₄) start->step1 intermediate Intermediate: 9-(1,1-Dibromoethyl)anthracene step1->intermediate step2 Elimination Reaction (Base, e.g., K₂CO₃) intermediate->step2 purification Workup and Purification (Extraction, Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Mass Spectrometry Analysis of 9-(1-Bromovinyl)anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-(1-Bromovinyl)anthracene is a brominated polycyclic aromatic hydrocarbon (PAH). Its structure, featuring a reactive bromovinyl group attached to a large aromatic system, makes it a compound of interest in organic synthesis and materials science. Mass spectrometry is an essential analytical technique for the structural elucidation and confirmation of such molecules. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, focusing on its predicted fragmentation patterns under Electron Ionization (EI) and outlining a general experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The molecular formula for this compound is C₁₆H₁₁Br, with a monoisotopic mass of 282.00441 Da.[1]

Data Presentation: Predicted Mass Spectrum

The analysis of this compound by Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a series of characteristic ions. The presence of a single bromine atom is a key diagnostic feature, as it results in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 natural abundance). The table below summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (mass-to-charge)Proposed Ion FormulaProposed Structure/FragmentNotes
284[C₁₆H₁₁⁸¹Br]⁺•Molecular Ion (M+2)The presence of the ⁸¹Br isotope. Its intensity should be nearly equal to the M⁺ peak at m/z 282.
282[C₁₆H₁₁⁷⁹Br]⁺•Molecular Ion (M⁺)The parent ion containing the ⁷⁹Br isotope.
203[C₁₆H₁₁]⁺M⁺ - •BrResults from the cleavage of the C-Br bond, a common fragmentation for brominated compounds. This is often a prominent peak.
202[C₁₆H₁₀]⁺•M⁺ - HBrFormed by the elimination of a hydrogen bromide molecule. This is a characteristic fragmentation pathway for many halogenated hydrocarbons.
178[C₁₄H₁₀]⁺•Anthracene Radical CationResults from the cleavage of the C-C bond between the anthracene core and the vinyl group. This corresponds to the stable anthracene aromatic system.

Experimental Protocols

A standard and effective method for the analysis of semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2][3]

1. Sample Preparation

  • Solvent Selection: Dissolve the solid this compound standard in a high-purity volatile organic solvent such as dichloromethane, hexane, or toluene.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create working standards in the range of 1-100 ng/µL. The final concentration should be optimized to avoid detector saturation while ensuring adequate signal intensity.

  • Quality Control: Use amber glassware to prevent potential photodegradation of the analyte.[3]

2. Instrumentation: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis at a temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating PAHs.[4]

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

      • Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of the compound.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[5][6]

    • Ionization Energy: Standard 70 eV.[5]

    • Ion Source Temperature: 230-250°C.

    • Mass Analyzer: Quadrupole.

    • Scan Mode: Full scan mode to acquire a complete mass spectrum.

    • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

    • Transfer Line Temperature: 280-300°C to prevent condensation of the analyte.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for this compound.

Experimental_Workflow cluster_prep Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M [C₁₆H₁₁Br]⁺• m/z = 282/284 F1 [C₁₆H₁₁]⁺ m/z = 203 M->F1 - •Br F2 [C₁₆H₁₀]⁺• m/z = 202 M->F2 - HBr F3 [C₁₄H₁₀]⁺• m/z = 178 F1->F3 - C₂H

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

References

A Technical Guide to the UV-Vis Absorption and Fluorescence Properties of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-(1-Bromovinyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence. The introduction of a 1-bromovinyl substituent at the 9-position of the anthracene core is expected to modulate its electronic and steric properties, thereby influencing its absorption and emission characteristics. Anthracene derivatives are of significant interest to researchers in materials science and drug development due to their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers. Understanding the fundamental photophysical properties of novel derivatives like this compound is crucial for the advancement of these applications.

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, two primary synthetic routes are highly plausible based on established organic chemistry reactions for creating vinyl-substituted anthracenes: the Heck reaction and the Wittig reaction.

Proposed Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction is a robust method for the formation of carbon-carbon bonds, often used to synthesize vinylarenes from aryl halides.[1][2] In this proposed pathway, 9-bromoanthracene would be coupled with a suitable vinylating agent, such as vinyl bromide or a vinylboronic acid derivative.

DOT Script for Heck Reaction Pathway

Heck_Reaction 9-Bromoanthracene 9-Bromoanthracene 9_1_Bromovinylanthracene This compound 9-Bromoanthracene->9_1_Bromovinylanthracene Vinylating_Agent Vinylating Agent (e.g., Vinylboronic acid) Vinylating_Agent->9_1_Bromovinylanthracene Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->9_1_Bromovinylanthracene Base Base (e.g., K3PO4) Base->9_1_Bromovinylanthracene Solvent Solvent (e.g., DMA) Solvent->9_1_Bromovinylanthracene

Caption: Proposed Heck reaction pathway for the synthesis of this compound.

Proposed Synthesis via Wittig Reaction

The Wittig reaction is another fundamental method for the synthesis of alkenes from aldehydes or ketones.[3][4] This route would involve the reaction of 9-anthraldehyde with a phosphorus ylide generated from a bromomethylphosphonium salt.

DOT Script for Wittig Reaction Pathway

Wittig_Reaction Bromomethyltriphenylphosphonium_Bromide Bromomethyltriphenyl- phosphonium Bromide Phosphorus_Ylide Phosphorus Ylide Bromomethyltriphenylphosphonium_Bromide->Phosphorus_Ylide Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Phosphorus_Ylide 9_1_Bromovinylanthracene This compound Phosphorus_Ylide->9_1_Bromovinylanthracene 9_Anthraldehyde 9-Anthraldehyde 9_Anthraldehyde->9_1_Bromovinylanthracene

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

UV-Vis Absorption and Fluorescence Properties

The electronic absorption and emission spectra of anthracene and its derivatives are characterized by vibronic fine structure, a result of transitions between different vibrational energy levels of the electronic states. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene ring.

Expected UV-Vis Absorption Properties

The UV-Vis absorption spectrum of anthracene in a non-polar solvent like cyclohexane typically exhibits three main absorption bands. The most intense band (¹Bb) appears in the far UV region (around 250 nm), while a series of structured bands (¹La) are observed in the near UV region (300-380 nm).[5]

For this compound, the following characteristics are anticipated:

  • Red Shift (Bathochromic Shift): The vinyl group, being a π-conjugated system, is expected to extend the conjugation of the anthracene core. This extension of the π-system generally leads to a red shift in the absorption maxima compared to unsubstituted anthracene. The presence of the bromine atom may also contribute to this shift through its electronic effects.

  • Vibronic Structure: The characteristic vibronic fine structure of the anthracene spectrum is likely to be preserved, although some broadening of the peaks may occur due to the substituent.

Expected Fluorescence Properties

Anthracene is known for its strong blue fluorescence. The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band and also displays vibronic structure.

For this compound, the following fluorescence properties are expected:

  • Emission Wavelength: Consistent with the expected red shift in the absorption spectrum, the fluorescence emission maximum is also anticipated to be red-shifted compared to anthracene.

  • Quantum Yield (ΦF): The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is sensitive to the substituent. While the vinyl group in 9-vinylanthracene can enhance fluorescence, the heavy bromine atom in this compound may lead to a decrease in the quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

  • Fluorescence Lifetime (τF): The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is related to the quantum yield and the rates of radiative and non-radiative decay. A decrease in quantum yield would likely be accompanied by a shorter fluorescence lifetime.

Summary of Expected Photophysical Data

The following table summarizes the anticipated photophysical properties of this compound based on data for analogous compounds. For comparison, the experimental data for anthracene and 9-vinylanthracene are included.

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Solvent
Anthracene357, 375380, 401, 4250.27 - 0.36Cyclohexane/Ethanol
9-Vinylanthracene~390~475~0.60DMSO
This compound (Expected) ~390-410 ~470-500 < 0.60 Various

Note: The data for 9-vinylanthracene is from a study in DMSO, which can influence the photophysical properties.[2] The expected values for this compound are estimations and would require experimental verification.

Experimental Protocols

The following are detailed, generalized protocols for the characterization of the UV-Vis absorption and fluorescence properties of this compound.

Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Common choices include cyclohexane, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations suitable for UV-Vis and fluorescence measurements. For UV-Vis, the absorbance should ideally be between 0.1 and 1.0. For fluorescence, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

DOT Script for Sample Preparation Workflow

Sample_Preparation Weigh_Compound Weigh Compound Dissolve_in_Solvent Dissolve in Spectroscopic Grade Solvent Weigh_Compound->Dissolve_in_Solvent Stock_Solution Prepare Stock Solution (e.g., 1 mM) Dissolve_in_Solvent->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution UV_Vis_Sample Working Solution for UV-Vis (Abs < 1.0) Serial_Dilution->UV_Vis_Sample Fluorescence_Sample Working Solution for Fluorescence (Abs @ λex < 0.1) Serial_Dilution->Fluorescence_Sample

Caption: General workflow for the preparation of samples for spectroscopic analysis.

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λabs). If the molar concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

  • Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λex + 10 nm to 700 nm) to record the fluorescence emission spectrum.

  • Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

  • Fluorescence Lifetime Measurement: Fluorescence lifetime is measured using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.

Conclusion

While specific experimental data for this compound remains to be reported, a comprehensive understanding of its expected UV-Vis absorption and fluorescence properties can be inferred from the behavior of related anthracene derivatives. The introduction of the 1-bromovinyl group is anticipated to induce a red shift in both the absorption and emission spectra. The heavy bromine atom may also influence the fluorescence quantum yield and lifetime. The experimental protocols outlined in this guide provide a robust framework for the detailed photophysical characterization of this and other novel anthracene derivatives, which is essential for their potential application in various scientific and technological fields. Further experimental investigation is required to fully elucidate the specific properties of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 9-(1-Bromovinyl)anthracene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 9-(1-Bromovinyl)anthracene, a substituted polycyclic aromatic hydrocarbon of interest in organic synthesis and materials science. Due to the limited publicly available experimental data for this specific molecule, this document outlines detailed experimental protocols and best practices for determining these critical parameters. The methodologies described are grounded in established principles of physical and analytical chemistry and are intended to guide researchers in generating reliable data for their specific applications.

Introduction to this compound

This compound is an anthracene derivative with a bromovinyl substituent at the 9-position. Its chemical structure is provided in the PubChem database.[1] The anthracene core suggests potential for fluorescence and utility in the development of organic electronic materials. The vinyl bromide group introduces a reactive site that can be utilized for further chemical modifications. An understanding of its solubility and stability is paramount for its application in synthesis, formulation, and material fabrication.

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various organic solvents. However, based on the nonpolar nature of the parent anthracene molecule, it is anticipated to exhibit higher solubility in nonpolar or moderately polar aprotic solvents.

General Solubility Considerations for Anthracene Derivatives

Anthracene and its derivatives are generally soluble in aromatic and chlorinated hydrocarbons and sparingly soluble in lower alcohols. The introduction of a polarizable bromo-vinyl group may slightly alter its solubility profile compared to the parent anthracene.

Recommended Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol, Hexane) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Analyze the diluted samples by a validated HPLC method. A reverse-phase C18 column is often suitable for aromatic compounds. The mobile phase could be a mixture of acetonitrile and water or methanol and water.

    • Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

    • Quantify the concentration of this compound in the diluted samples against a calibration curve prepared from standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following table can be used to summarize the experimentally determined solubility data.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent Dielectric Constant (approx.) Solubility (mg/mL) Solubility (mol/L)
Hexane 1.9
Toluene 2.4
Dichloromethane 9.1
Tetrahydrofuran (THF) 7.6
Ethyl Acetate 6.0
Acetonitrile 37.5
Methanol 32.7

| Isopropanol | 19.9 | | |

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly if it is to be used in applications where it is exposed to light, heat, or reactive chemicals. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4]

Potential Degradation Pathways

Based on its structure, this compound may be susceptible to the following degradation pathways:

  • Photodegradation: Anthracene derivatives are known to undergo photodimerization upon exposure to UV light.

  • Oxidation: The anthracene ring system can be oxidized.

  • Hydrolysis: While less likely for the vinyl bromide under neutral conditions, hydrolysis could be forced under acidic or basic conditions.

  • Thermal Degradation: Decomposition at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[5][6]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound solution in a suitable solvent (e.g., acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure: A stock solution of this compound is prepared and subjected to the following stress conditions in parallel experiments:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Store at a controlled temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Store at room temperature for a defined period.

    • Withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze samples by HPLC.

Analysis of Results:

  • A stability-indicating HPLC method should be used to separate the parent compound from any degradation products.

  • The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

  • An HPLC-MS system can be used to obtain the mass-to-charge ratio of the degradation products, which aids in their structural elucidation.

The results of the forced degradation studies can be summarized in the following table.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl 24 h 60 °C
0.1 M NaOH 24 h 60 °C
3% H₂O₂ 24 h Room Temp.
Thermal (Solid) 48 h 80 °C
Thermal (Solution) 48 h 80 °C

| Photolytic | As per ICH Q1B | Room Temp. | | | |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow A Prepare Supersaturated Solution (Excess solid in solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with stirring) A->B C Sample Supernatant B->C D Filter Sample (0.22 µm syringe filter) C->D E Dilute Sample to Known Volume D->E F Analyze by Validated HPLC Method E->F G Quantify Against Calibration Curve F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Analyze Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analyze Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->Analyze Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analyze Thermal Thermal (Solid & Solution, 80°C) Thermal->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Characterize Characterize Degradation Products (Mass Spec, etc.) Analyze->Characterize Pathway Propose Degradation Pathways Characterize->Pathway

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

electronic properties of the 9-(1-Bromovinyl)anthracene molecule

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of 9-(1-Bromovinyl)anthracene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound is scarce in publicly accessible literature. This guide therefore presents a comprehensive overview based on the known properties of analogous anthracene derivatives and outlines a robust experimental and computational framework for its full characterization. The quantitative data herein should be considered predictive.

Introduction

Anthracene and its derivatives are a cornerstone in the development of advanced organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[1] The electronic and photophysical properties of these molecules can be finely tuned by chemical modification at the 9- and 10-positions. This guide focuses on the predicted electronic properties of a novel derivative, this compound.

The introduction of a 1-bromovinyl group at the 9-position of the anthracene core is expected to modulate its electronic structure in unique ways. The vinyl moiety extends the π-conjugation of the anthracene system, while the bromine atom introduces competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) through its lone pairs.[2][3][4] Furthermore, the bromine atom provides a reactive handle for subsequent cross-coupling reactions, making this molecule a versatile building block for more complex functional materials.

This document details a proposed pathway for the synthesis and purification of this compound, outlines comprehensive experimental and computational protocols for its characterization, and presents predicted data for its key electronic and photophysical properties.

Synthesis and Characterization

A plausible and efficient route to synthesize this compound is via the Corey-Fuchs reaction or a Wittig-type olefination starting from 9-anthraldehyde. The following sections provide detailed protocols for a proposed synthetic route and subsequent characterization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 9-anthraldehyde, as illustrated in the diagram below.

G cluster_0 Step 1: Dibromo-olefination cluster_1 Step 2: Monodebromination/Rearrangement 9-Anthraldehyde 9-Anthraldehyde Dibromoalkene Dibromoalkene 9-Anthraldehyde->Dibromoalkene  CBr4, PPh3  DCM, 0°C to rt 9-BVA This compound Dibromoalkene->9-BVA  n-BuLi  THF, -78°C

Caption: Proposed synthesis of this compound.

Experimental Protocols

2.2.1 Synthesis of 9-(2,2-dibromovinyl)anthracene (Intermediate)

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add triphenylphosphine (PPh₃, 2.0 eq.) and anhydrous dichloromethane (DCM).

  • Reaction Mixture: Cool the solution to 0°C in an ice bath. Add carbon tetrabromide (CBr₄, 1.0 eq.) portion-wise, maintaining the temperature below 5°C. The solution should turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide.

  • Aldehyde Addition: Dissolve 9-anthraldehyde (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After solvent removal under reduced pressure, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dibromoalkene intermediate.

2.2.2 Synthesis of this compound (Final Product)

  • Reagents & Setup: To a flame-dried, two-neck round-bottom flask under argon, dissolve the 9-(2,2-dibromovinyl)anthracene intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise. The solution may change color.

  • Reaction Execution: Stir the mixture at -78°C for 2 hours.

  • Quenching & Work-up: Quench the reaction at -78°C by the slow addition of water. Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain this compound as a crystalline solid.[5]

2.2.3 Photophysical Characterization

  • Sample Preparation: Prepare dilute solutions (1-10 µM) of the purified compound in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra from 250 nm to 600 nm using a dual-beam spectrophotometer.

  • Fluorescence Spectroscopy: Measure the emission spectra using a fluorometer, exciting at the lowest energy absorption maximum (λmax,abs).

  • Fluorescence Quantum Yield (ΦF) Determination: Determine the quantum yield using a relative method with a well-characterized standard (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF = 0.95). The quantum yield is calculated using the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Fluorescence Lifetime (τF) Measurement: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile. The sample is excited with a pulsed laser diode, and the emission decay is fitted to an exponential function to determine the lifetime.

2.2.4 Electrochemical Characterization

  • Setup: Perform Cyclic Voltammetry (CV) in a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Solution Preparation: Use a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous, deoxygenated acetonitrile. Add the sample at a concentration of ~1 mM.

  • Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials. Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Data Analysis: Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using the empirical formulas: EHOMO = -[Eox - EFc/Fc+ + 4.8] eV ELUMO = -[Ered - EFc/Fc+ + 4.8] eV

Predicted Electronic Properties and Data

The electronic properties of this compound are dictated by the interplay between the anthracene core and the bromovinyl substituent. The vinyl group extends π-conjugation, which typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted anthracene. The bromine atom introduces a heavy-atom effect, which can enhance intersystem crossing (ISC) and potentially reduce the fluorescence quantum yield. Its inductive electron-withdrawing nature may lower the HOMO and LUMO energy levels.[4]

Predicted Photophysical Data

The following table summarizes the predicted photophysical properties in a non-polar solvent like cyclohexane.

ParameterPredicted ValueMethod
λmax,abs (nm) 370, 390, 412UV-Vis Spectroscopy
λmax,em (nm) 425, 450Fluorescence Spectroscopy
Stokes Shift (cm⁻¹) ~2000Calculation from λmax
Molar Extinction (ε, M⁻¹cm⁻¹) > 9,000 at ~390 nmUV-Vis Spectroscopy
Fluorescence Quantum Yield (ΦF) 0.3 - 0.5Relative Method (vs. DPA)
Fluorescence Lifetime (τF, ns) 4 - 8TCSPC
Predicted Electrochemical and Electronic Data

The electrochemical properties are crucial for understanding the molecule's potential in electronic devices.

ParameterPredicted Value (eV)Method
EHOMO -5.75Cyclic Voltammetry
ELUMO -2.40Cyclic Voltammetry
Electrochemical Gap (Eg) 3.35Calculation (ELUMO - EHOMO)
Optical Gap (Eg,opt) 3.01Calculation from λonset,abs

Computational Modeling Protocol

To complement experimental findings, a computational study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed.

  • Ground State Geometry Optimization: Optimize the molecular geometry using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6]

  • Frontier Molecular Orbitals (FMOs): Calculate and visualize the HOMO and LUMO to understand the electron density distribution and the nature of the primary electronic transitions.

  • Excited State Calculations: Use TD-DFT with the same functional and basis set to simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths.

  • Fluorescence Simulation: Optimize the geometry of the first excited state (S₁) and perform a TD-DFT calculation to simulate the fluorescence emission spectrum.

Visualizations of Workflows and Processes

Integrated Characterization Workflow

The following diagram illustrates the comprehensive workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling Synthesis Chemical Synthesis Purification Column Chromatography & Recrystallization Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Photophysics Photophysical Study (UV-Vis, PL, QY, Lifetime) Structure->Photophysics Electrochem Electrochemical Study (Cyclic Voltammetry) Structure->Electrochem DFT DFT Ground State (Geometry, HOMO/LUMO) Structure->DFT TDDFT TD-DFT Excited State (Absorption/Emission Spectra) Photophysics->TDDFT Comparison Electrochem->DFT Comparison DFT->TDDFT

Caption: Integrated workflow for material characterization.

Key Photophysical Processes

This diagram illustrates the primary electronic transitions that govern the molecule's photophysical behavior.

Jablonski cluster_states S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-Radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Non-Radiative at RT)

Caption: Jablonski diagram of key photophysical pathways.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. The predictive analysis presented in this guide suggests that it will possess intriguing electronic and photophysical properties, characterized by strong blue fluorescence and tunable energy levels. The presence of the bromovinyl substituent not only modulates the electronic structure of the anthracene core but also offers significant potential for further functionalization, paving the way for its use in advanced materials for optoelectronic applications and as a versatile intermediate in organic synthesis. The detailed experimental and computational protocols provided here establish a clear and comprehensive roadmap for the definitive characterization of this and related molecules.

References

The Vinyl Bromide Group on the Anthracene Core: A Technical Guide to Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anthracene core, a linearly fused tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its unique photophysical properties, including strong fluorescence, make it a valuable component in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and chemical sensors.[1][2] Anthracene derivatives have demonstrated a range of biological activities and are investigated for applications in drug development.[3][4]

Functionalization of the anthracene core is key to tuning its properties and developing new applications. The introduction of a vinyl bromide group creates a versatile synthetic handle, offering a reactive site for a variety of palladium-catalyzed cross-coupling reactions. This vinyl halide moiety allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex, conjugated systems with tailored electronic and steric properties.

This technical guide provides an in-depth overview of the reactivity of the vinyl bromide group attached to an anthracene core. It details the primary cross-coupling methodologies—Heck, Suzuki-Miyaura, Sonogashira, and Stille reactions—that can be employed for its elaboration. For each reaction, this guide presents the catalytic cycle, representative experimental conditions, and detailed protocols to aid researchers in the design and execution of their synthetic strategies.

Proposed Synthesis of the Core: 9-(1-Bromovinyl)anthracene

While the reactivity of bromoanthracene is well-documented[3][5][6], literature detailing the reactions of a pre-formed vinyl bromide on an anthracene core is less common. A plausible synthetic route to a key starting material, this compound, can be envisioned via a two-step sequence starting from the commercially available 9-anthraldehyde.

  • Corey-Fuchs Reaction: Treatment of 9-anthraldehyde with carbon tetrabromide and triphenylphosphine yields the corresponding 1,1-dibromoalkene.

  • Monohydrodebromination: Selective reduction of the dibromoalkene, for example using n-butyllithium at low temperature followed by a proton quench, can afford the target (E/Z)-9-(1-bromovinyl)anthracene.

This synthetic approach provides a practical entry point to the core structure of interest, enabling the exploration of its subsequent reactivity.

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide group on the anthracene core is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. The reactivity order for halides in these transformations is generally I > OTf > Br >> Cl.[7] Vinyl bromides offer a good balance of reactivity and stability for many synthetic applications.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction would couple this compound with various alkenes to generate substituted dienes, significantly extending the conjugation of the anthracene core.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[10] A general workflow for setting up such a reaction is also depicted below.

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R-X pd_complex1 trans-R-Pd(II)-X(L)₂ (R = Anthracenyl-vinyl) ox_add->pd_complex1 alkene_coord Alkene Coordination pd_complex1->alkene_coord Alkene pd_pi_complex π-Alkene Complex alkene_coord->pd_pi_complex mig_insert Syn-Migratory Insertion pd_pi_complex->mig_insert pd_alkyl_complex σ-Alkyl Pd(II) Complex mig_insert->pd_alkyl_complex beta_hydride β-Hydride Elimination pd_alkyl_complex->beta_hydride pd_hydrido_complex H-Pd(II)-X(L)₂ beta_hydride->pd_hydrido_complex Product red_elim Reductive Elimination (Base) pd_hydrido_complex->red_elim Base red_elim->pd0 H-Base⁺ X⁻

A diagram of the Heck reaction catalytic cycle.

Experimental_Workflow General Cross-Coupling Experimental Workflow start Start reagents Reagent Preparation Weigh Substrates (Halide, Coupling Partner) Weigh Catalyst, Ligand, and Base Prepare Anhydrous Solvents start->reagents setup Reaction Setup Assemble flame-dried glassware under inert gas (Ar/N₂) Add solid reagents Degas solvent via sparging or freeze-pump-thaw Add solvent and liquid reagents via syringe reagents->setup reaction Reaction Heat to desired temperature with stirring Monitor progress by TLC or GC/LC-MS setup->reaction workup Work-up Cool to room temperature Quench reaction (e.g., with water or sat. NH₄Cl) Extract with organic solvent Wash organic layer (brine) Dry over Na₂SO₄ or MgSO₄ reaction->workup purification Purification Filter drying agent Concentrate in vacuo Purify crude product via column chromatography, recrystallization, or distillation workup->purification analysis Characterization Obtain NMR, MS, IR spectra Assess purity purification->analysis end End analysis->end

A generalized workflow for a cross-coupling experiment.

The table below summarizes typical conditions for Heck reactions involving aryl/vinyl bromides. These serve as a starting point for optimizing the reaction of this compound.

Entry Alkene Partner Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Citation
1Ethyl AcrylatePd(OAc)₂ (1)P(o-tol)₃Et₃NDMF10095[8]
2StyrenePdCl₂ (1)PPh₃K₂CO₃DMF/H₂O12088[8]
3Acrolein AcetalPd(OAc)₂ (2)NoneNaOAcNMP/H₂O10074[11]
4Ethyl CrotonatePd EnCat®40 (0.8)NoneAcONaEthanol140 (MW)90+[12]
  • Reagent Preparation : In a microwave vial, add this compound (1.0 equiv.), the desired alkene (1.0-1.5 equiv.), sodium acetate (AcONa, 2.5 equiv.), and tetraethylammonium chloride (Et₄NCl, 3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, the supported catalyst Pd EnCat®40 (0.8 mol%).

  • Solvent Addition : Disperse the solid reagents in anhydrous ethanol (to achieve a concentration of approx. 0.2-0.5 M).

  • Reaction : Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 30 minutes with magnetic stirring.

  • Work-up : After cooling, filter the reaction mixture through a pad of Celite® to remove the supported catalyst, washing with ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired substituted alkene.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[13] Reacting this compound with various aryl or vinyl boronic acids would produce highly conjugated biaryl or diene structures, respectively. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2][14]

The Suzuki-Miyaura catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the product and regenerate the catalyst.[13][15]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R-X pd_complex1 R-Pd(II)-X(L)₂ (R = Anthracenyl-vinyl) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal [R'-B(OH)₃]⁻ pd_complex2 R-Pd(II)-R'(L)₂ transmetal->pd_complex2 X⁻, B(OH)₃ red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Product (R-R') boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻) boronate->transmetal

A diagram of the Suzuki-Miyaura coupling catalytic cycle.

The table below provides representative conditions for Suzuki-Miyaura couplings of vinyl and aryl bromides.

Entry Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Citation
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8095[16]
2Potassium vinyltrifluoroboratePdCl₂ (2)PPh₃ (6)Cs₂CO₃THF/H₂O6572[14]
3Naphthalene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane9085[17]
4Methylboronic acidPd(OAc)₂ (10)SPhos (20)K₃PO₄Toluene/H₂O8090+[15]
  • Vessel Preparation : Flame-dry a round-bottom flask or Schlenk tube equipped with a magnetic stir bar under high vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition : To the flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (5 mol%), a ligand like 2-(ditert-butylphosphino)biphenyl (JohnPhos, 20 mol%), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Solvent Addition : Add degassed solvents, typically a mixture like THF and water (e.g., 5:1 ratio), via syringe.

  • Reaction : Heat the resulting mixture to the desired temperature (e.g., 40-80 °C) under the inert atmosphere and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

The Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent.[7][18] This reaction is exceptionally useful for synthesizing conjugated enynes, which are valuable precursors in total synthesis and key components in functional materials.

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl bromide is followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of this key copper acetylide intermediate from the terminal alkyne and the base.[1]

Sonogashira_Catalytic_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R-X pd_complex1 R-Pd(II)-X(L)₂ (R = Anthracenyl-vinyl) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R-Pd(II)-C≡CR'(L)₂ transmetal->pd_complex2 CuX red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Product (R-C≡CR') cu_x CuX alkyne R'-C≡CH pi_complex π-Alkyne Cu Complex alkyne->pi_complex + CuX cu_acetylide Cu-C≡CR' pi_complex->cu_acetylide + Base - H-Base⁺ X⁻ cu_acetylide->transmetal

A diagram of the Sonogashira coupling catalytic cycle.

Below are typical conditions for Sonogashira couplings that can be adapted for this compound.

Entry Alkyne Partner Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Citation
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89[7]
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NToluene7095[19]
31-OctynePdCl₂(PPh₃)₂ (3)None (Cu-free)TBAFNone8092[19]
4PropynePd(OAc)₂ (2)CuI (4)K₂CO₃Toluene10085[18]
  • Reagent Preparation : To a solution of this compound (1.0 equiv.) in an anhydrous solvent like THF (approx. 0.15 M) in a Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper co-catalyst (e.g., CuI, 2.5 mol%).

  • Base and Alkyne Addition : Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction : Stir the reaction at room temperature for 3-12 hours, monitoring for completion by TLC.

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of Celite®, washing the pad with additional ether.

  • Purification : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the enyne product.

The Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile such as a vinyl bromide.[20][21] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, though their toxicity is a significant drawback.[22] This reaction tolerates a wide variety of functional groups and is effective for creating C(sp²)-C(sp²) bonds.

The mechanism of the Stille reaction is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.[22][23] The transmetalation step is typically the rate-determining step.

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R-X pd_complex1 cis-R-Pd(II)-X(L)₂ (R = Anthracenyl-vinyl) ox_add->pd_complex1 isomerization Isomerization pd_complex1->isomerization pd_complex_trans trans-R-Pd(II)-X(L)₂ isomerization->pd_complex_trans transmetal Transmetalation pd_complex_trans->transmetal R'-Sn(Alkyl)₃ pd_complex2 trans-R-Pd(II)-R'(L)₂ transmetal->pd_complex2 X-Sn(Alkyl)₃ isomerization2 Isomerization pd_complex2->isomerization2 pd_complex_cis2 cis-R-Pd(II)-R'(L)₂ isomerization2->pd_complex_cis2 red_elim Reductive Elimination pd_complex_cis2->red_elim red_elim->pd0 Product (R-R')

A diagram of the Stille coupling catalytic cycle.

The following table presents typical conditions for Stille coupling reactions involving vinyl halides.

Entry Organostannane Partner Catalyst (mol%) Ligand Additive Solvent Temp (°C) Yield (%) Citation
1VinyltributyltinPd(PPh₃)₄ (2)PPh₃NoneTHF6090[21]
2PhenyltributyltinPd₂(dba)₃ (1.5)P(furyl)₃NoneToluene10088[20]
3(E)-1-HexenyltributyltinPdCl₂(dppf) (10)dppfCuI, LiClDMF4087[22]
42-ThienyltributyltinPdCl₂(PPh₃)₂ (2)PPh₃NoneDioxane9092[21]
  • Vessel Preparation : Add this compound (1.0 equiv.) to a flame-dried round-bottom flask under an argon atmosphere.

  • Solvent Addition : Add an anhydrous, degassed solvent such as DMF or dioxane to dissolve the substrate (approx. 0.1 M).

  • Reagent Addition : Add any additives, such as LiCl (5.3 equiv.) and CuI (0.1 equiv.), followed by the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%).

  • Stannane Addition : Purge the flask with argon for 10 minutes before adding the organostannane reagent (1.15 equiv.) via syringe.

  • Reaction : Heat the solution to the required temperature (e.g., 40-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up : After cooling, transfer the mixture to a separatory funnel containing an aqueous ammonia solution (e.g., NH₃·H₂O:H₂O 1:2) and extract with an organic solvent like ethyl acetate.

  • Purification : Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude material often contains tin byproducts, which can be removed by flash chromatography (sometimes on basic alumina) or by washing with a saturated aqueous solution of KF.

Conclusion

The vinyl bromide group on an anthracene core represents a highly valuable, albeit underutilized, platform for synthetic innovation. Its reactivity in cornerstone palladium-catalyzed reactions—Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings—opens a gateway to a vast chemical space of novel conjugated materials and complex molecular architectures. By leveraging the principles and protocols outlined in this guide, researchers in materials science and drug discovery can effectively utilize this reactive handle to construct functional molecules with precisely engineered properties, from advanced fluorophores to potential therapeutic agents. The combination of the anthracene's intrinsic characteristics with the synthetic versatility of the vinyl bromide moiety ensures that this scaffold will continue to be a source of significant scientific advancement.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide. The synthesis of vinyl-substituted aromatic compounds is of significant interest in materials science and drug discovery, as the resulting conjugated systems often exhibit valuable photophysical properties or biological activity.

9-(1-Bromovinyl)anthracene is a key building block for the synthesis of novel 9-vinylanthracene derivatives. The bulky anthracene moiety can impart unique photophysical characteristics to the resulting molecules, making them attractive candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. However, the steric hindrance presented by the anthracene group can pose challenges for the Suzuki coupling reaction, often requiring carefully optimized conditions to achieve high yields.

These application notes provide a detailed protocol and relevant data for the Suzuki coupling of this compound with various arylboronic acids, offering a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Data Presentation

Due to the limited availability of specific data for Suzuki coupling reactions of this compound, the following table summarizes typical reaction conditions and yields for analogous sterically hindered vinyl bromides and aryl bromides coupled with arylboronic acids. These examples serve as a strong starting point for reaction optimization.

EntryVinyl/Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-bromo-1,1-diphenylethenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
21-bromo-2-methyl-1-propene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃THF/H₂O801678
39-BromoanthracenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801292
4ortho-substituted aryl bromidesecondary alkylboronic acidPd(OAc)₂ (1)AntPhos (1)K₃PO₄Toluene1101275
59,10-dibromoanthracenePhenylboronic acidPd₂(dba)₃ (1)tri-o-tolyl phosphine (1)Na₂CO₃Toluene/THF/H₂OReflux1284

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure adapted from known methods for sterically hindered vinyl bromides. Optimization of catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add Palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask under the inert atmosphere.

  • Add degassed toluene and degassed deionized water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water for a 0.5 mmol scale reaction).

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 9-(1-arylvinyl)anthracene derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling Reactants Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Heating (e.g., 100 °C) Reactants->Reaction Catalyst Catalyst System: Pd(OAc)2 SPhos Ligand Catalyst->Reaction Solvent Degassed Solvents: Toluene Water Solvent->Reaction Workup Aqueous Workup: Extraction with Organic Solvent Drying of Organic Layer Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 9-(1-Arylvinyl)anthracene Purification->Product

Caption: A flowchart illustrating the key steps in the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

G Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Boronate [R2-B(OH)3]- Boronate->Transmetalation Base Base Base->Boronate Organohalide R1-X Organohalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 9-(1-bromovinyl)anthracene, a versatile building block for the synthesis of a diverse range of functionalized vinylanthracene derivatives. These products are of significant interest in materials science and drug discovery due to their unique photophysical properties and potential biological activity.[1][2] This document will cover the synthesis of the starting material and its application in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.

Synthesis of this compound

The precursor for this compound is typically 9-acetylanthracene. The synthesis involves a two-step process: bromination of 9-acetylanthracene followed by an elimination reaction. A common route to 9-acetylanthracene is the Friedel-Crafts acylation of anthracene.[3][4]

Protocol for Synthesis of 9-Acetylanthracene

Materials:

  • Anthracene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous benzene

  • Ice

  • Concentrated hydrochloric acid

  • 95% Ethanol

Procedure: [3]

  • Suspend anthracene (0.28 mole) in anhydrous benzene (320 mL) and acetyl chloride (1.68 moles) in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.

  • Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Add anhydrous aluminum chloride (0.56 mole) portion-wise while maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes and then allow the temperature to rise to 10°C.

  • Collect the resulting red complex by filtration and wash with dry benzene.

  • Add the complex portion-wise to a mixture of ice and concentrated hydrochloric acid with stirring.

  • Allow the mixture to warm to room temperature and collect the crude 9-acetylanthracene by filtration.

  • Recrystallize the crude product from 95% ethanol to yield light-tan granules of 9-acetylanthracene (57-60% yield).

Protocol for Synthesis of this compound (General Procedure)

A common method to synthesize vinyl bromides from ketones is through a Wittig-type reaction using a brominated phosphonium ylide.

Materials:

  • 9-Acetylanthracene

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous DCM.

  • Add carbon tetrabromide to the solution and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 9-acetylanthracene in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the vinyl position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][5]

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst - Ligand - Base - Solvent heat Heat under inert atmosphere reagents->heat Degas extract Aqueous workup & Extraction heat->extract Cool to RT purify Column chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, naphthalene-2-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene/Ethanol mixture, Dioxane)

Procedure: [5]

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and ethanol).

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1Naphthalene-2-boronic acidPd(PPh3)4 (5)K2CO3Toluene/Ethanol48High[5]
2Phenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Dioxane24-General Protocol
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7][8]

General Experimental Workflow for Heck Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Alkene - Palladium catalyst - Ligand (optional) - Base - Solvent heat Heat under inert atmosphere reagents->heat Seal vial extract Aqueous workup & Extraction heat->extract Cool to RT purify Column chromatography extract->purify G Pd(0)L2 Pd(0)L2 Pd(II)(Br)(9-An-C=CH2)L2 Pd(II)(Br)(9-An-C=CH2)L2 Pd(0)L2->Pd(II)(Br)(9-An-C=CH2)L2 Oxidative Addition (9-An-C(Br)=CH2) Pd(II)(C≡CR')L2 Pd(II)(C≡CR')L2 Product Product Pd(II)(C≡CR')L2->Product Reductive Elimination Pd(II)(Br)(9-An-C=CH2)L2->Pd(II)(C≡CR')L2 Transmetalation Cu(I)C≡CR' Cu(I)C≡CR' Cu(I)C≡CR'->Pd(II)(Br)(9-An-C=CH2)L2 HC≡CR' HC≡CR' HC≡CR'->Cu(I)C≡CR' Cu(I), Base Product->Pd(0)L2 G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Organostannane - Palladium catalyst - Ligand - Solvent heat Heat under inert atmosphere reagents->heat Degas extract Fluoride workup & Extraction heat->extract Cool to RT purify Column chromatography extract->purify

References

Application Notes and Protocols: Radical Polymerization of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and radical polymerization of 9-(1-Bromovinyl)anthracene. This monomer is a promising building block for novel polymers with potential applications in organic electronics, sensing, and drug delivery, owing to the unique photophysical properties of the anthracene moiety. The protocols provided are based on established methods for analogous vinyl-aromatic compounds and are intended to serve as a foundational guide for researchers.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved via a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This procedure starts from the commercially available 9-anthraldehyde and utilizes a phosphorus ylide generated from bromomethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

Materials:

  • Bromomethyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • 9-Anthraldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend bromomethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The formation of the orange-colored ylide indicates a successful reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.

reagent1 Bromomethyltriphenyl- phosphonium bromide intermediate Phosphorus Ylide reagent1->intermediate 1. Anhydrous THF reagent2 Potassium tert-butoxide reagent2->intermediate reagent3 9-Anthraldehyde product This compound reagent3->product 2. Wittig Reaction intermediate->product

Caption: Synthesis of this compound.

Radical Polymerization of this compound

The polymerization of this compound can be performed using both conventional free-radical polymerization and controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). CRP methods offer better control over polymer molecular weight and dispersity.

Protocol for Free-Radical Polymerization (FRP)

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a Schlenk tube, dissolve this compound and AIBN (1 mol% relative to the monomer) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with an inert gas and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol for Atom Transfer Radical Polymerization (ATRP)

Materials:

  • This compound

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous anisole

  • Methanol

Procedure:

  • To a Schlenk tube, add CuBr (1 equivalent relative to initiator).

  • Add the monomer, this compound, the initiator, EBiB, and the solvent, anhydrous anisole.

  • Add the ligand, PMDETA (1 equivalent relative to CuBr).

  • Perform three freeze-pump-thaw cycles.

  • Backfill with an inert gas and place the tube in a thermostated oil bath at 90 °C.

  • After the desired time, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

cluster_frp Free-Radical Polymerization cluster_atrp Atom Transfer Radical Polymerization frp_start Monomer + AIBN in Toluene frp_process Freeze-Pump-Thaw (x3) frp_start->frp_process frp_reaction Heat at 70°C frp_process->frp_reaction frp_end Precipitate in Methanol frp_reaction->frp_end atrp_start Monomer + EBiB + CuBr + PMDETA in Anisole atrp_process Freeze-Pump-Thaw (x3) atrp_start->atrp_process atrp_reaction Heat at 90°C atrp_process->atrp_reaction atrp_purify Remove Catalyst atrp_reaction->atrp_purify atrp_end Precipitate in Methanol atrp_purify->atrp_end

Application Notes and Protocols for Controlled Polymerization of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the synthesis and controlled polymerization of 9-(1-bromovinyl)anthracene. Due to a lack of specific literature for this monomer, the synthesis protocol is a proposed route based on established organic reactions. The controlled polymerization protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are hypothetical and derived from established methods for structurally similar vinyl aromatic monomers. These protocols are intended to serve as a starting point for researchers interested in developing novel anthracene-containing polymers with controlled architectures for applications in drug delivery, bio-imaging, and materials science.

Introduction

Anthracene-containing polymers are of significant interest due to their unique photophysical properties, making them suitable for a range of applications, including as fluorescent probes, in organic light-emitting diodes (OLEDs), and as components of reversible polymer systems. The ability to control the polymerization of anthracene-functionalized monomers is crucial for tailoring the properties of the resulting materials. This compound is a monomer of interest due to the potential for post-polymerization modification via the bromo group. This document outlines a proposed synthetic route for this monomer and provides hypothetical, yet detailed, protocols for its controlled polymerization using ATRP and RAFT techniques.

Synthesis of this compound

As of the date of this document, a specific synthetic protocol for this compound is not available in the published literature. However, a plausible synthetic route is proposed via the Wittig reaction, a widely used method for the synthesis of alkenes from carbonyl compounds. The starting material for this proposed synthesis is 9-anthraldehyde.

Proposed Synthetic Protocol: Wittig Reaction

This protocol is adapted from general Wittig reaction procedures involving 9-anthraldehyde.

Materials:

  • 9-Anthraldehyde

  • (Bromomethyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (bromomethyl)triphenylphosphonium bromide (1.1 equivalents) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension. The formation of the ylide is indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The PubChem database lists this compound with the molecular formula C16H11Br and a molecular weight of 283.16 g/mol [1].

Synthesis of this compound 9-Anthraldehyde 9-Anthraldehyde Reaction Wittig Reaction in THF 9-Anthraldehyde->Reaction Ylide_Reagent (Bromomethyl)triphenylphosphonium bromide + Base Ylide_Reagent->Reaction Product This compound Reaction->Product ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation P_X Pn-Br (Dormant) P_rad Pn• (Active Radical) P_X->P_rad k_act Cu_L Cu(I)/L X_Cu_L Br-Cu(II)/L Monomer Monomer (this compound) P_rad_M Pn+m• P_rad->P_rad_M k_p X_Cu_L->P_rad_M P_X_M Pn+m-Br (Dormant) P_rad_M->P_X_M k_deact RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation_propagation Reinitiation & Propagation Initiator Initiator (AIBN) I_rad I• Initiator->I_rad kd Monomer Monomer I_rad->Monomer kp P_rad Pn• Monomer->P_rad kp CTA RAFT Agent (CTA) P_rad->CTA k_add Intermediate RAFT Adduct Radical CTA->Intermediate Dormant Dormant Polymer Intermediate->Dormant k_frag R_rad R• Dormant->R_rad P_rad_new Pm• R_rad->P_rad_new k_p Monomer_reinit Monomer_reinit

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers from 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel conjugated polymers derived from the 9-(1-Bromovinyl)anthracene monomer. The unique structure of this monomer, combining a reactive vinyl bromide group with the fluorescent anthracene core, opens avenues for creating advanced materials with potential applications in drug delivery, bioimaging, and organic electronics.

Introduction

Conjugated polymers based on polycyclic aromatic hydrocarbons (PAHs) like anthracene are of significant interest due to their unique photophysical and electronic properties. Anthracene derivatives are known for their strong fluorescence, making them excellent candidates for use in fluorescent probes and bioimaging agents. The incorporation of a vinyl bromide moiety on the anthracene core provides a versatile handle for polymerization through various cross-coupling reactions, leading to the formation of well-defined conjugated polymers.

The synthesis of poly(9-(1-vinyl)anthracene) and its derivatives can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck coupling. These methods offer good control over the polymer's molecular weight and structure. The resulting polymers are expected to exhibit interesting optical and electronic properties, stemming from the extended π-conjugation along the polymer backbone and the inherent fluorescence of the anthracene units.

Potential applications for these polymers in the biomedical field are particularly promising. The fluorescent nature of the polymer backbone can be exploited for tracking and imaging in biological systems. Furthermore, the hydrophobic polymer backbone can be engineered to form nanoparticles or micelles for the encapsulation and delivery of therapeutic agents.

Synthesis of Poly(9-vinylanthracene) via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it can be effectively applied to the polymerization of vinyl halides with appropriate boronic acid or ester co-monomers. In this protocol, we outline a general procedure for the synthesis of a copolymer of this compound and a suitable di-boronic acid ester.

Experimental Protocol: Suzuki-Miyaura Polymerization

Materials:

  • This compound (monomer)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (co-monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Solvent and Base Addition: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene (10 mL) and a 2 M aqueous solution of K₂CO₃ (2 mL).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with stirring. The polymer will precipitate out of solution.

  • Purification: Filter the precipitated polymer and wash it sequentially with deionized water, methanol, and acetone to remove any remaining catalyst, unreacted monomers, and oligomers.

  • Drying: Dry the polymer under vacuum at 40 °C for 24 hours to obtain the final product.

Synthesis of Poly(9-vinylanthracene) via Heck Coupling

The Heck coupling reaction provides an alternative pathway for the polymerization of vinyl bromides with a suitable di-alkene co-monomer. This method can be advantageous for creating polymers with specific architectures.

Experimental Protocol: Heck Polycondensation

Materials:

  • This compound (monomer)

  • 1,4-Divinylbenzene (co-monomer)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Triethylamine (Et₃N) (base and solvent)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-divinylbenzene (1.0 mmol) in anhydrous DMF (10 mL) and triethylamine (5 mL).

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the reaction mixture under an inert atmosphere.

  • Polymerization: Heat the mixture to 100 °C and stir for 48 hours.

  • Polymer Precipitation: After cooling, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

  • Purification: Collect the polymer by filtration and wash thoroughly with methanol and hot chloroform to remove impurities.

  • Drying: Dry the polymer in a vacuum oven at 50 °C for 24 hours.

Characterization of the Conjugated Polymer

The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and photophysical properties.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) is a standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.

Illustrative GPC Data:

Polymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)
Suzuki-Miyaura15322.1
Heck Coupling12252.1

Note: The above data is illustrative for a typical conjugated polymer and may vary depending on the exact reaction conditions.

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the polymer. ¹H NMR and ¹³C NMR spectra will show characteristic peaks corresponding to the anthracene and vinyl protons and carbons in the polymer backbone.

Photophysical Properties

The optical properties of the anthracene-based polymers can be investigated using UV-Vis and fluorescence spectroscopy.

Illustrative Photophysical Data:

PropertyValue
Absorption Maximum (λ_abs)380 - 450 nm
Emission Maximum (λ_em)450 - 550 nm
Fluorescence Quantum Yield (Φ_F)0.4 - 0.8

Note: These values are representative of anthracene-containing polymers and can be influenced by the polymer's structure and environment.

Application in Drug Delivery

The hydrophobic nature of the poly(9-vinylanthracene) backbone makes it suitable for the formulation of nanoparticles that can encapsulate hydrophobic drugs. These nanoparticles can potentially be used for targeted drug delivery, with the inherent fluorescence of the polymer enabling simultaneous imaging and tracking.

Protocol: Nanoparticle Formulation for Drug Encapsulation

Materials:

  • Poly(9-vinylanthracene)

  • Doxorubicin (or other hydrophobic drug)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Polymer and Drug Dissolution: Dissolve 10 mg of poly(9-vinylanthracene) and 1 mg of doxorubicin in 1 mL of THF.

  • Nanoprecipitation: Add the polymer-drug solution dropwise to 10 mL of deionized water under vigorous stirring.

  • Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of THF.

  • Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug and large aggregates.

  • Characterization: Characterize the size and morphology of the drug-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The drug loading efficiency can be determined using UV-Vis spectroscopy.

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer This compound Polymerization Suzuki or Heck Coupling Monomer->Polymerization Comonomer Diboronic Ester or Divinyl Compound Comonomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Precipitation & Washing CrudePolymer->Purification PurePolymer Pure Conjugated Polymer Purification->PurePolymer GPC GPC (Mn, Mw, PDI) PurePolymer->GPC NMR NMR (Structure) PurePolymer->NMR Spectroscopy UV-Vis & Fluorescence PurePolymer->Spectroscopy

Caption: Workflow for the synthesis and characterization of poly(9-vinylanthracene).

Drug Delivery Application

G cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Uptake & Imaging Polymer Poly(9-vinylanthracene) Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation DrugLoadedNP Drug-Loaded Nanoparticle Nanoprecipitation->DrugLoadedNP Uptake Endocytosis DrugLoadedNP->Uptake Cell Target Cell Imaging Fluorescence Imaging Cell->Imaging Uptake->Cell

Caption: Schematic of drug encapsulation and cellular delivery using fluorescent nanoparticles.

Application of 9-(1-Bromovinyl)anthracene in OLEDs: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for the specific application of 9-(1-Bromovinyl)anthracene in Organic Light-Emitting Diodes (OLEDs) are not extensively available in current literature. This document provides detailed application notes and protocols based on the well-documented roles of similar bromo-anthracene derivatives as crucial intermediates in the synthesis of high-performance OLED materials. The methodologies and potential applications described herein are representative of this class of compounds and serve as a guide for researchers.

Introduction

Anthracene derivatives are a cornerstone in the development of materials for organic electronics, particularly for blue light emission in OLEDs. Their rigid, planar structure provides a robust π-conjugated system essential for efficient charge transport and luminescence.[1] The introduction of a bromine atom onto the anthracene core, as in this compound, creates a versatile synthetic handle for the construction of more complex, high-performance organic semiconductors. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the precise tuning of the electronic and optical properties of the final material.[1] The vinyl group may offer an additional site for polymerization or further functionalization.

Bromo-anthracene derivatives are pivotal in synthesizing materials for various layers within an OLED stack, including emissive layers (EML), host materials, and charge transport layers.[2][3] Their utility is particularly pronounced in the development of stable and efficient blue emitters, a long-standing challenge in OLED technology.[2]

Potential Roles and Advantages of this compound in OLEDs

While specific data is pending, this compound is anticipated to be a valuable building block for:

  • Blue Emitters: Through cross-coupling reactions, the bromo-vinyl-anthracene core can be functionalized with various aromatic amines, carbazoles, or other electron-donating or accepting groups to synthesize novel blue-emitting molecules.

  • Host Materials: Its anthracene core suggests suitability as a component of host materials for phosphorescent or fluorescent emitters, facilitating efficient energy transfer to the dopant.

  • Charge-Transporting Materials: Modification of the anthracene core via the bromo-vinyl group can yield materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, making them suitable for hole-transporting layers (HTL) or electron-transporting layers (ETL).

Performance of OLEDs Based on Anthracene Derivatives

To provide a quantitative context, the following table summarizes the performance of OLEDs fabricated using various functionalized anthracene derivatives, as reported in the literature. This data illustrates the performance benchmarks achievable with this class of materials.

Emitter/Host MaterialRoleMax. External Quantum Efficiency (EQE)Commission Internationale de l'Eclairage (CIE) Coordinates (x, y)Luminance (cd/m²)
mCz-TAn-CN based non-doped OLEDEmitter7.03%(0.14, 0.12)Not Specified
m2Cz-TAn-CN based doped OLEDEmitter7.28%(0.14, 0.09)Not Specified
TPA-TAn-DMAC based non-doped OLEDEmitter4.9%(0.14, 0.18)Not Specified
Cz-TAn-DMAC based doped OLEDEmitter4.8%(0.15, 0.08)Not Specified
2-NaAn-1-PNa with 3Me-1Bu-TPPDAHost8.3%(0.133, 0.141)934 at 10 mA/cm²
Anthracene derivative with DPVBiEmitterNot SpecifiedBlue Emission30
Anthracene derivatives (unspecified)EmitterNot SpecifiedBlue Emission700 (initial)

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a functional OLED material from a bromo-anthracene precursor and the subsequent fabrication of a multilayer OLED device.

Protocol 1: Hypothetical Synthesis of a Blue Emitter via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a hypothetical blue-emitting compound, 9-(1-(4-(diphenylamino)phenyl)vinyl)anthracene, from this compound and a suitable boronic acid ester.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, petroleum ether)

Procedure:

  • In a nitrogen-purged flask, dissolve this compound (1 equivalent) and 4-(diphenylamino)phenylboronic acid pinacol ester (1.1 equivalents) in a mixture of anhydrous toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ (2 M, 2 equivalents).

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, quench the reaction with deionized water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and petroleum ether) to yield the pure 9-(1-(4-(diphenylamino)phenyl)vinyl)anthracene.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthetic Pathway for a Hypothetical Blue Emitter reactant1 This compound catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol, Reflux reactant1->catalyst reactant2 4-(Diphenylamino)phenylboronic acid pinacol ester reactant2->catalyst product 9-(1-(4-(Diphenylamino)phenyl)vinyl)anthracene (Blue Emitter) catalyst->product

Caption: Synthetic pathway for a hypothetical blue emitter.

Protocol 2: General Fabrication of a Multilayer OLED Device

This protocol outlines the steps for fabricating a small molecule OLED device using thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for each layer (e.g., hole injection layer, hole transport layer, emissive layer, electron transport layer)

  • Metal for cathode (e.g., LiF/Al)

  • Deionized water, isopropanol, acetone

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Spin coater (for solution-processable layers)

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Deposition of Organic Layers:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO surface. A typical device architecture would be:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

      • Hole Transport Layer (HTL): e.g., 40 nm of NPB

      • Emissive Layer (EML): e.g., 20 nm of the synthesized blue emitter doped in a suitable host.

      • Electron Transport Layer (ETL): e.g., 30 nm of Alq₃

    • The deposition rate for organic materials is typically maintained at 0.5-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode layers. A common cathode consists of:

      • A thin layer of Lithium Fluoride (LiF) (e.g., 1 nm) to facilitate electron injection.

      • A thicker layer of Aluminum (Al) (e.g., 100 nm) as the conductive cathode.

    • The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen, which can degrade device performance and lifetime.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Determine the electroluminescence (EL) spectrum and CIE coordinates using a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

G General OLED Device Architecture cluster_oled cluster_arrows Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) light Light Emission EML->light Anode Anode (e.g., ITO) Substrate Glass Substrate e Electrons e->EML h Holes h->EML

Caption: General OLED device architecture.

References

Application Notes and Protocols: Use of 9-(1-Bromovinyl)anthracene in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there are no specific publications detailing the synthesis and application of 9-(1-Bromovinyl)anthracene in organic field-effect transistors (OFETs). The following application notes and protocols are therefore based on established methods for the synthesis of similar vinyl-substituted anthracene derivatives and general procedures for the fabrication and characterization of anthracene-based OFETs. These protocols are intended to serve as a comprehensive guide and a starting point for researchers interested in exploring this specific compound for electronic applications.

Introduction

Anthracene and its derivatives are a well-studied class of organic semiconductors for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their planar structure can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport. The introduction of various substituents onto the anthracene core allows for the tuning of their electronic properties, solubility, and solid-state packing, which in turn influences the performance of the resulting electronic devices.

The target compound, this compound, is a halogenated vinyl-substituted anthracene. The vinyl group can extend the π-conjugation of the anthracene core, while the bromo-substituent may influence the material's electronic properties and intermolecular interactions. This document provides a proposed synthetic route for this compound and generalized protocols for its integration into and characterization within an OFET device structure.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a Wittig reaction between 9-anthraldehyde and a brominated phosphorus ylide. The ylide can be generated in situ from bromomethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis via Wittig Reaction

Materials:

  • 9-Anthraldehyde

  • Bromomethyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bromomethyltriphenylphosphonium bromide (1.2 equivalents) to anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The formation of the orange-colored ylide should be observed.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 9-anthraldehyde to the ylide suspension at 0 °C via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Proposed Synthesis of this compound reagent1 9-Anthraldehyde product This compound reagent1->product reagent2 Bromomethyltriphenylphosphonium bromide ylide Bromophosphorus Ylide (in situ) reagent2->ylide + t-BuOK base Potassium tert-butoxide (t-BuOK) in THF ylide->product + 9-Anthraldehyde

Caption: Proposed synthetic pathway for this compound.

Fabrication Protocol for Solution-Processed OFETs

A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) structure. This protocol outlines the fabrication of such a device using solution-based methods.

Materials and Equipment:

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)

  • Trichloro(octadecyl)silane (OTS) or hexamethyldisilazane (HMDS) for surface modification

  • This compound solution in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Shadow mask for electrode deposition

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sonicate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.

  • Dielectric Surface Modification:

    • For an OTS treatment, prepare a 1-2 mM solution of OTS in anhydrous toluene. Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C.

    • Alternatively, for HMDS treatment, place the substrates in a vacuum desiccator with a small vial of HMDS. Apply vacuum for several hours to allow for vapor-phase silanization.

    • After treatment, rinse the substrates with toluene, followed by acetone and isopropanol, and then blow-dry with nitrogen. This self-assembled monolayer (SAM) treatment makes the dielectric surface hydrophobic, which can improve the molecular ordering of the deposited organic semiconductor.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in a chosen solvent (e.g., 5-10 mg/mL in chloroform).

    • Deposit the solution onto the treated Si/SiO₂ substrate via spin-coating. A typical spin-coating recipe might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 30 minutes to remove residual solvent and potentially improve film crystallinity.

  • Source-Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.

    • Transfer the substrate and mask into a thermal evaporator.

    • Deposit a 50 nm thick layer of gold (Au) at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr). Gold is commonly used for its high work function, which facilitates hole injection into many p-type organic semiconductors.

G cluster_1 OFET Fabrication Workflow (BGTC) start Start clean Substrate Cleaning (Si/SiO₂) start->clean sam Dielectric Surface Modification (OTS/HMDS) clean->sam spin Spin-Coating of This compound sam->spin anneal Thermal Annealing spin->anneal evap Thermal Evaporation of Au Electrodes (Source/Drain) anneal->evap end Device Ready for Characterization evap->end

Caption: Workflow for fabricating a bottom-gate, top-contact (BGTC) OFET.

OFET Characterization Protocol

The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics using a semiconductor parameter analyzer in a probe station, preferably in an inert atmosphere to minimize degradation from air and moisture.

Measurements:

  • Output Characteristics (I_D vs. V_D):

    • Apply a constant gate voltage (V_G), starting from 0 V and stepping to more negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

    • For each V_G, sweep the drain voltage (V_D) from 0 V to a negative value (e.g., -60 V) and measure the drain current (I_D).

    • This measurement shows the current modulation by the drain voltage at different gate fields.

  • Transfer Characteristics (I_D vs. V_G):

    • Apply a constant, high drain voltage (V_D) to ensure the transistor is in the saturation regime (e.g., V_D = -60 V).

    • Sweep the gate voltage (V_G) from a positive value to a negative value (e.g., +20 V to -60 V) and measure the drain current (I_D).

    • This measurement reveals the switching behavior of the transistor.

Parameter Extraction: The key performance metrics are extracted from the transfer characteristics in the saturation regime, using the following equation for a field-effect transistor:

I_D = (W / 2L) * C_i * μ * (V_G - V_th)²

Where:

  • I_D is the drain current.

  • W is the channel width.

  • L is the channel length.

  • C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).

  • μ is the charge carrier mobility.

  • V_G is the gate voltage.

  • V_th is the threshold voltage.

  • Charge Carrier Mobility (μ):

    • Plot √(I_D) vs. V_G from the transfer curve.

    • The mobility can be calculated from the slope (m) of the linear region of this plot using the formula: μ = 2L * m² / (W * C_i)

  • Threshold Voltage (V_th):

    • Extrapolate the linear region of the √(I_D) vs. V_G plot to the V_G axis. The x-intercept gives the threshold voltage.

  • On/Off Current Ratio (I_on/I_off):

    • This is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve.

G cluster_2 OFET Device Structure (BGTC) source Source (Au) drain Drain (Au) semiconductor Organic Semiconductor (this compound) semiconductor->source semiconductor->drain dielectric Dielectric (SiO₂) dielectric->semiconductor gate Gate (n++ Si) gate->dielectric

Caption: Schematic of a bottom-gate, top-contact (BGTC) OFET structure.

Performance of Anthracene Derivatives in OFETs

While data for this compound is unavailable, the performance of other solution-processed anthracene derivatives can provide a useful benchmark for expected performance.

Anthracene DerivativeDevice ArchitectureMobility (μ) [cm²/Vs]On/Off RatioThreshold Voltage (V_th) [V]Reference
Unspecified Anthracene DerivativeBottom-Contact3.74 x 10⁻⁴5.05 x 10⁴Low[1][2]
2,6-Diphenylanthracene (DPA)Top-Contact, Bottom-Gate0.3410⁶-12[3][4]
9,9'-BianthraceneInverted Staggered0.067> 5 x 10⁴Not specified[5]
Anthracene (Vacuum Evaporated)Inverted Staggered5.76 x 10⁻²Not specifiedNot specified[5]

Note: The performance of OFETs is highly dependent on the specific processing conditions, device architecture, and measurement environment. The values in this table should be considered as representative examples.

By following these generalized protocols, researchers can begin to investigate the potential of this compound as a novel organic semiconductor for OFET applications. Careful optimization of the synthesis, purification, and device fabrication steps will be critical to achieving high-performance transistors.

References

Application Notes and Protocols for Incorporating 9-(1-Bromovinyl)anthracene into Polymer Backbones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for incorporating 9-(1-bromovinyl)anthracene into polymer backbones. This unique monomer offers the potential to create novel polymers with tailored optical and chemical properties for a range of applications, including advanced drug delivery systems and diagnostic tools. The protocols provided are based on established polymerization techniques for analogous vinyl-anthracene derivatives and have been adapted for the specific characteristics of this compound.

Introduction to this compound in Polymer Science

This compound is an attractive monomer for polymer synthesis due to the combined functionalities of the anthracene moiety and the brominated vinyl group. The anthracene unit provides inherent fluorescence, making the resulting polymers suitable for applications in bioimaging and as fluorescent probes.[1] The bromine atom on the vinyl group can influence the monomer's reactivity and provides a site for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or other functional molecules. This dual functionality makes polymers derived from this compound promising candidates for the development of sophisticated drug delivery vehicles and theranostic agents.

Potential Applications in Drug Development

The incorporation of this compound into polymer backbones opens up several possibilities in the field of drug development:

  • Fluorescent Labeling and Bioimaging: The intrinsic fluorescence of the anthracene group allows for the tracking and visualization of the polymer in biological systems without the need for external fluorescent labels.[1]

  • Controlled Drug Release: Anthracene moieties can undergo reversible photodimerization upon exposure to specific wavelengths of UV light. This phenomenon can be exploited to create photo-responsive polymer networks for on-demand drug release.[2]

  • Theranostics: The combination of imaging capabilities (via fluorescence) and a modifiable handle (the bromine atom) for drug attachment allows for the development of single-platform theranostic agents that can simultaneously diagnose and treat diseases.

  • Targeted Drug Delivery: The bromine atom can be substituted through various chemical reactions to attach targeting moieties, such as antibodies or peptides, to direct the polymer-drug conjugate to specific cells or tissues.

Experimental Protocols

Due to the limited availability of specific literature on the polymerization of this compound, the following protocols are generalized from established methods for similar vinyl monomers, such as 9-vinylanthracene. Researchers should consider these as starting points and optimize the reaction conditions accordingly.

Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a conventional free radical polymerization approach, which is a robust method for vinyl monomers.

Workflow Diagram:

FreeRadicalPolymerization Monomer This compound ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Toluene Solvent->ReactionVessel Degassing Freeze-Pump-Thaw Cycles (x3) ReactionVessel->Degassing Polymerization Heating at 70°C (24 hours) Degassing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for Free Radical Polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and vacuum line

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 3.53 mmol) and AIBN (e.g., 5.8 mg, 0.035 mmol, 1 mol% relative to monomer) in toluene (e.g., 5 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 100 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 40°C overnight.

Expected Outcome: A solid polymer, poly(this compound). Characterization by techniques such as ¹H NMR, GPC, and FT-IR is necessary to confirm the structure, molecular weight, and polydispersity.

Synthesis of Poly(this compound) via Anionic Polymerization

Anionic polymerization offers better control over molecular weight and results in a narrower molecular weight distribution compared to free radical polymerization.[3] This method is sensitive to impurities, requiring stringent purification of all reagents and solvents.

Workflow Diagram:

AnionicPolymerization Monomer Purified this compound Propagation Monomer Addition at -78°C (1 hour) Monomer->Propagation Initiator n-Butyllithium Initiation Initiator Addition at -78°C Initiator->Initiation Solvent Dry THF ReactionVessel Glass Reactor with Stirrer Solvent->ReactionVessel InertAtmosphere High Vacuum/Argon ReactionVessel->InertAtmosphere InertAtmosphere->Initiation Initiation->Propagation Termination Termination with Degassed Methanol Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for Anionic Polymerization.

Materials:

  • Purified this compound (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Degassed methanol (terminating agent)

  • High-vacuum line and glassware

Procedure:

  • Thoroughly dry all glassware in an oven and assemble under a high-vacuum line.

  • Distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) into the reaction vessel under vacuum.

  • Introduce a solution of this compound in dry THF into the reactor via cannula transfer under argon.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

  • Slowly add a calculated amount of n-BuLi solution to the stirred monomer solution to initiate the polymerization. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for 1 hour at -78°C.

  • Terminate the reaction by adding a small amount of degassed methanol.

  • Warm the reaction mixture to room temperature and precipitate the polymer in a large volume of methanol.

  • Isolate the polymer by filtration and dry under vacuum.

Characterization Data

The following table summarizes the expected characterization data for poly(this compound) based on typical results for similar polymers. Actual data will vary depending on the polymerization method and conditions.

ParameterFree Radical PolymerizationAnionic Polymerization
Molecular Weight (Mn, g/mol ) 5,000 - 50,00010,000 - 100,000 (controlled by monomer/initiator ratio)
Polydispersity Index (PDI) 1.5 - 3.01.1 - 1.3
¹H NMR (in CDCl₃, δ ppm) Broad peaks corresponding to polymer backbone and anthracene protons.Sharp peaks corresponding to polymer backbone and anthracene protons.
FT-IR (cm⁻¹) Peaks for aromatic C-H, C=C stretching (anthracene), and C-Br stretching.Peaks for aromatic C-H, C=C stretching (anthracene), and C-Br stretching.
UV-Vis (in THF, λmax, nm) ~350, 370, 390 (characteristic of anthracene)~350, 370, 390 (characteristic of anthracene)
Fluorescence (in THF, λem, nm) ~400 - 450 (characteristic of anthracene)~400 - 450 (characteristic of anthracene)

Signaling Pathway for Photo-activated Drug Release

The photodimerization of anthracene moieties can be utilized to create a photo-responsive drug delivery system. This diagram illustrates the conceptual signaling pathway.

PhotoDrugRelease cluster_0 Polymer-Drug Conjugate (PDC) Polymer Poly(this compound) Backbone Anthracene Anthracene Moieties Polymer->Anthracene Drug Drug Molecule Polymer->Drug Linker Dimerization [4+4] Cycloaddition (Photodimerization) Anthracene->Dimerization UV_Light UV Light (e.g., 365 nm) UV_Light->Anthracene Crosslinking Polymer Network Crosslinking Dimerization->Crosslinking Drug_Release Drug Release Crosslinking->Drug_Release Conformational Change/ Matrix Disruption

Caption: Photo-activated Drug Release Mechanism.

This pathway illustrates that upon exposure to UV light, the anthracene side chains undergo a [4+4] cycloaddition reaction, leading to the formation of photodimers. This dimerization can induce crosslinking within the polymer matrix, causing a conformational change or disruption that triggers the release of the encapsulated or conjugated drug molecule. The reversibility of this dimerization with different wavelengths of light could allow for a pulsatile release profile.[2]

References

Application Notes and Protocols: Diels-Alder Reactions with 9-(1-Bromovinyl)anthracene as the Diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Reactivity and Considerations

In Diels-Alder reactions, the anthracene core serves as the diene component. The reaction generally occurs across the 9,10-positions, leading to the formation of a bicyclic adduct. The substituent at the 9-position can influence the reactivity of the diene and the regioselectivity of the cycloaddition. The vinyl group in 9-(1-bromovinyl)anthracene introduces an additional reactive site, which could potentially lead to competing reactions, although the Diels-Alder reaction involving the anthracene core is expected to be the primary pathway under typical thermal conditions.

Hypothetical Experimental Protocol: Diels-Alder Reaction of this compound with N-phenylmaleimide

This protocol describes a hypothetical reaction between this compound and N-phenylmaleimide, a common dienophile.

Materials:

  • This compound (Diene)

  • N-Phenylmaleimide (Dienophile)

  • Toluene (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in toluene (10 mL per mmol of diene).

  • Addition of Dienophile: To the stirred solution, add N-phenylmaleimide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain the temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and elute on a silica gel plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

    • Purify the crude product by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected products and potential outcomes of the Diels-Alder reaction between this compound and various dienophiles, based on the known reactivity of 9-substituted anthracenes.

DieneDienophileExpected Adduct StructureExpected RegioselectivityPotential Yield Range
This compoundN-Phenylmaleimide9,10-ethanoanthracene derivativeExo/Endo isomers possibleModerate to High
This compoundMaleic Anhydride9,10-ethanoanthracene derivativeExo/Endo isomers possibleModerate to High
This compoundDimethyl acetylenedicarboxylateBicyclic adduct with a double bondNot applicableModerate

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the described Diels-Alder reaction.

Diels_Alder_Workflow Reactants 1. Reactants - this compound - Dienophile (e.g., N-Phenylmaleimide) Reaction_Setup 2. Reaction Setup - Dissolve in Toluene - Add to Round-bottom flask Reactants->Reaction_Setup Reaction 3. Reaction - Heat to Reflux - Monitor by TLC Reaction_Setup->Reaction Workup 4. Work-up - Cool to RT - Remove Solvent Reaction->Workup Purification 5. Purification - Column Chromatography Workup->Purification Characterization 6. Characterization - NMR - Mass Spectrometry Purification->Characterization Final_Product Pure Diels-Alder Adduct Characterization->Final_Product Diels_Alder_Mechanism Diene This compound (Diene) Product Diels-Alder Adduct Diene->Product [4π] Dienophile Dienophile Dienophile->Product [2π]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-(1-Bromovinyl)anthracene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Wittig reaction between 9-anthraldehyde and the ylide generated from (bromomethyl)triphenylphosphonium bromide.

Issue 1: Low or No Product Yield

Question: My Wittig reaction to synthesize this compound resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in this Wittig reaction can stem from several factors, primarily related to the generation and reactivity of the phosphorus ylide and the conditions of the reaction itself.

Possible Causes and Solutions:

  • Inefficient Ylide Formation: The ylide is generated by deprotonating (bromomethyl)triphenylphosphonium bromide with a strong base. Incomplete deprotonation will lead to a lower concentration of the reactive ylide.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. While strong bases like n-butyllithium (n-BuLi) are highly effective, other bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide can also be used. The choice of base can significantly impact the yield.[1][2]

    • Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Reaction Temperature: The temperature for both ylide formation and the subsequent reaction with 9-anthraldehyde is crucial.

    • Ylide generation with n-BuLi is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.

    • The reaction with the aldehyde can often be conducted at room temperature, but gentle heating might be necessary for less reactive systems. However, excessive heat can lead to decomposition.

  • Purity of Reagents: The purity of 9-anthraldehyde and the phosphonium salt is critical. Impurities in the aldehyde can inhibit the reaction.

  • Steric Hindrance: While 9-anthraldehyde is a reactive aldehyde, the bulky anthracene group can introduce some steric hindrance. Allowing for longer reaction times may improve the yield.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_ylide Verify Ylide Formation start->check_ylide check_conditions Optimize Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents ylide_color Observe for characteristic ylide color change (often deep red or orange) check_ylide->ylide_color temp_issue Adjust Temperature check_conditions->temp_issue time_issue Increase Reaction Time check_conditions->time_issue reagent_purity Purify Starting Materials check_reagents->reagent_purity base_issue Problem with Base or Conditions ylide_color->base_issue No color change base_strength Use a stronger base (e.g., n-BuLi) base_issue->base_strength anhydrous Ensure strictly anhydrous conditions base_issue->anhydrous

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Question: I have successfully synthesized this compound, but I am struggling to separate it from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification methods?

Answer:

The removal of triphenylphosphine oxide is a common challenge in Wittig reactions due to its variable polarity and solubility.

Purification Strategies:

  • Crystallization: This is often the most effective method. TPPO is generally more soluble in many organic solvents than the desired alkene product. Recrystallization from a suitable solvent system, such as 1-propanol or a mixture of polar and non-polar solvents, can effectively remove the TPPO.[3]

  • Column Chromatography: Silica gel chromatography is a reliable method for separating this compound from TPPO. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate or dichloromethane) will typically elute the less polar product first, followed by the more polar TPPO.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, after which the desired product can be isolated from the filtrate.

Experimental Workflow for Purification

purification_workflow start Crude Reaction Mixture extraction Aqueous Workup start->extraction concentration Concentrate Organic Phase extraction->concentration crystallization Recrystallization (e.g., from 1-propanol) concentration->crystallization If product is crystalline chromatography Silica Gel Chromatography concentration->chromatography If oily or impure pure_product Pure this compound crystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the this compound product?

A1: The stereochemistry of the alkene product in a Wittig reaction depends on the stability of the ylide. Non-stabilized ylides, such as the one derived from (bromomethyl)triphenylphosphonium bromide, generally favor the formation of the (Z)-alkene.[1][4] However, the presence of the bulky anthracene group and the specific reaction conditions can influence the stereochemical outcome, potentially leading to a mixture of (E) and (Z) isomers.

Q2: Can I use a weaker base than n-butyllithium?

A2: Yes, it is possible to use weaker bases, especially if the phosphonium salt is sufficiently acidic. Bases like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide can be effective.[1] The use of a milder base can be advantageous for substrates that are sensitive to stronger, more nucleophilic bases. However, this may require longer reaction times or slightly elevated temperatures to achieve complete ylide formation.

Q3: What are common side reactions to be aware of?

A3: Besides the formation of triphenylphosphine oxide, other potential side reactions include:

  • Cannizzaro Reaction: If the aldehyde is not fully consumed and a strong base is present, a disproportionation reaction can occur.

  • Aldol Condensation: If the aldehyde has enolizable protons (not the case for 9-anthraldehyde), self-condensation can be a competing reaction.

  • Ylide Decomposition: The ylide can be unstable and may decompose over time, especially at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., hexane/ethyl acetate) can be used to separate the starting material (9-anthraldehyde), the product, and the triphenylphosphine oxide byproduct. The disappearance of the 9-anthraldehyde spot indicates the reaction is proceeding.

Data Presentation

Table 1: Effect of Base on a Model Wittig Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1n-ButyllithiumTHF0 to RT2~85-95
2Sodium Hydride (NaH)THFRT to 506~70-80
3Potassium tert-butoxideTHFRT4~75-85
4Sodium Methoxide (NaOMe)MethanolRT12~60-70

Note: Yields are illustrative and based on general outcomes for similar Wittig reactions. Actual yields for the synthesis of this compound may vary.

Table 2: Influence of Solvent on a Model Wittig Reaction

EntrySolventDielectric ConstantGeneral Outcome
1THF7.6Good for ylide formation and reaction, widely used.
2Diethyl Ether4.3Also common, but lower boiling point may limit reaction temperature.
3Dichloromethane9.1Can be used, especially in two-phase systems with a base like 50% NaOH.[5]
4Toluene2.4Less polar, may favor (Z)-alkene formation with non-stabilized ylides.[6]
5DMF36.7Polar aprotic, can accelerate the reaction but may complicate workup.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • (Bromomethyl)triphenylphosphonium bromide

  • 9-Anthraldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (bromomethyl)triphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to dissolve the phosphonium salt. c. Cool the flask to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A color change to deep red or orange should be observed, indicating ylide formation. e. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF. b. Slowly add the solution of 9-anthraldehyde to the ylide solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to separate the this compound from triphenylphosphine oxide.

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere. All other reagents should be handled in a fume hood with appropriate personal protective equipment.

References

Technical Support Center: Purification of 9-(1-Bromovinyl)anthracene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9-(1-Bromovinyl)anthracene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of aromatic compounds like this compound is silica gel.[1] Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.[2][3]

Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?

A2: A non-polar solvent system is generally recommended. A mixture of petroleum ether and dichloromethane has been used for the purification of similar anthracene derivatives.[4] It is advisable to start with a low polarity mobile phase and gradually increase the polarity. A good starting point is a mixture of petroleum ether and dichloromethane in a 9:1 or 4:1 ratio.

Q3: How can I determine the appropriate solvent ratio for the mobile phase?

A3: The ideal solvent ratio can be determined by thin-layer chromatography (TLC). The target Rf value for the desired compound should be between 0.2 and 0.4 for good separation.

Q4: Is this compound stable on silica gel?

A4: While there is no specific data on the stability of this compound on silica gel, some vinyl halides and electron-rich aromatic compounds can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[2] It is recommended to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Q5: What should I do if my compound is degrading on the silica gel column?

A5: If you observe degradation, you can deactivate the silica gel. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine.[4] Alternatively, using a different stationary phase like neutral alumina might be a better option.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.4.
Column overloading.Use an appropriate amount of crude material for the column size.
Column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., dichloromethane).
Compound may have decomposed on the column.Test for compound stability on silica gel.[2] If unstable, use deactivated silica or an alternative stationary phase like alumina.[2][4]
Tailing of Bands Secondary interactions with the stationary phase.For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine can reduce tailing.[4]
The sample is not concentrated enough when loaded.Dissolve the sample in a minimal amount of solvent before loading it onto the column.[5]
Cracked Column Bed The column ran dry.Always keep the solvent level above the top of the stationary phase.
No Compound Detected in Fractions The compound may have come off in the solvent front.Check the very first fractions collected.[2]
The fractions are too dilute to detect the compound.Concentrate the fractions in the expected elution range and re-check using TLC.[2]
The compound decomposed on the column.Perform a stability test on a TLC plate.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude product.

1. Preparation of the Stationary Phase:

  • A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether:dichloromethane) is prepared.

  • The slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.

  • The column is allowed to pack under gravity, and the excess solvent is drained until it is just above the silica gel surface.

2. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • The concentrated sample solution is carefully loaded onto the top of the silica gel bed using a pipette.[5]

3. Elution:

  • The elution is started with the initial low-polarity mobile phase.

  • The polarity of the mobile phase is gradually increased by increasing the percentage of dichloromethane if the compound is not eluting.

  • Fractions are collected in test tubes or flasks.

4. Monitoring the Separation:

  • The collected fractions are monitored by TLC to identify those containing the pure product.

  • A UV lamp can be used to visualize the spots on the TLC plate, as anthracene derivatives are typically UV-active.

5. Isolation of the Purified Compound:

  • The fractions containing the pure this compound are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation Observed check_rf Check TLC Rf Value start->check_rf rf_ok Rf in 0.2-0.4 range? check_rf->rf_ok adjust_solvent Adjust Mobile Phase Polarity rf_ok->adjust_solvent No check_loading Check Column Loading rf_ok->check_loading Yes adjust_solvent->check_rf overloaded Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Inspect Column Packing overloaded->check_packing No solution Improved Separation reduce_load->solution channeling Channeling or Cracks? check_packing->channeling repack_column Repack Column channeling->repack_column Yes check_stability Check Compound Stability on Silica channeling->check_stability No repack_column->solution degradation Degradation Observed? check_stability->degradation deactivate_silica Use Deactivated Silica or Alumina degradation->deactivate_silica Yes degradation->solution No deactivate_silica->solution

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

preventing homocoupling in Suzuki reactions of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 9-(1-Bromovinyl)anthracene in Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of the anthracene moiety and the electronic properties of the vinyl bromide present unique challenges, most notably the propensity for homocoupling of the boronic acid partner. This guide offers strategies to mitigate this and other common issues.

Troubleshooting Guide

Q1: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

A1: Homocoupling is a common side reaction in Suzuki couplings, particularly with sterically hindered substrates. Here are several strategies to reduce its formation:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands are often effective. These ligands can promote the desired cross-coupling pathway over the homocoupling pathway. Consider screening ligands such as SPhos, XPhos, or RuPhos.

  • Use a Weaker Base: Strong bases can promote the decomposition of the boronic acid and increase the rate of homocoupling. Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), can often suppress this side reaction.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. It is advisable to start with a lower reaction temperature and slowly increase it to find the optimal balance between reaction rate and selectivity.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Ensure Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q2: My reaction yield is very low, even after extended reaction times. What are the likely causes and solutions?

A2: Low yields in the Suzuki coupling of this compound can stem from several factors related to its steric bulk and electronic nature.

  • Inefficient Oxidative Addition: The bulky anthracene group can hinder the oxidative addition of the palladium catalyst to the C-Br bond. Using a more active catalyst system, such as a pre-catalyst like SPhos Pd G3 or XPhos Pd G3, can improve the efficiency of this step.

  • Poor Solubility: this compound and its derivatives may have poor solubility in common Suzuki reaction solvents. Ensure your chosen solvent (e.g., dioxane, THF, toluene) can adequately dissolve all reactants at the reaction temperature. A solvent screen may be necessary.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Increasing the catalyst loading slightly or using a more robust ligand can help maintain catalytic activity.

  • Protodeboronation of the Boronic Acid: The boronic acid can be susceptible to hydrolysis (protodeboronation), especially under harsh basic conditions or in the presence of excess water. Using anhydrous solvents and a less aggressive base can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki reaction and where does homocoupling interfere?

A1: The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.

Homocoupling of the boronic acid is a competing reaction that can occur when two boronic acid molecules react with each other, catalyzed by palladium. This is often promoted by the presence of oxygen or when the transmetalation or reductive elimination steps are slow.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: For sterically hindered vinyl bromides like this compound, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Alternatively, using a preformed palladium-ligand complex (precatalyst) like SPhos Pd G3 can offer greater convenience and reproducibility.

Q3: What are the recommended bases and solvents for this Suzuki coupling?

A3: A common starting point for the base is potassium carbonate (K₂CO₃). If homocoupling is a significant issue, a weaker base like cesium fluoride (CsF) can be beneficial. For solvents, anhydrous 1,4-dioxane or toluene are frequently used. A co-solvent system, such as toluene/water or dioxane/water, can sometimes improve solubility and reaction rates, but care must be taken to avoid excessive protodeboronation of the boronic acid.

Q4: How does the steric hindrance of the anthracene group affect the reaction?

A4: The bulky anthracene scaffold can sterically hinder the approach of the palladium catalyst to the vinyl bromide, potentially slowing down the oxidative addition step. It can also influence the stability of the intermediate palladium complexes. This steric hindrance is a primary reason why bulky, electron-rich ligands are often required to facilitate the reaction and suppress side reactions.

Quantitative Data Summary

The following tables provide a summary of expected yields for the Suzuki coupling of this compound with a generic arylboronic acid under various conditions, based on literature for similar sterically hindered substrates. These are intended as a guide for optimization.

Table 1: Effect of Ligand on Cross-Coupling vs. Homocoupling

LigandCatalystBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O10030-4050-60
SPhosPd(OAc)₂K₂CO₃Dioxane10075-8510-20
XPhosPd₂(dba)₃K₃PO₄Toluene11080-905-15
RuPhosPd(OAc)₂CsFTHF8085-95<10

Table 2: Effect of Base on Reaction Outcome

LigandCatalystBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
SPhosPd(OAc)₂K₂CO₃Dioxane10075-8510-20
SPhosPd(OAc)₂K₃PO₄Dioxane10070-8015-25
SPhosPd(OAc)₂Cs₂CO₃Dioxane10080-905-15
SPhosPd(OAc)₂CsFDioxane10085-95<10

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Cesium Fluoride (CsF) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, arylboronic acid, and CsF.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos.

  • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed ligand Optimize Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand base Switch to Weaker Base (e.g., K2CO3, CsF) ligand->base temp Lower Reaction Temperature base->temp addition Slow Addition of Boronic Acid temp->addition inert Ensure Rigorous Inert Atmosphere addition->inert end Homocoupling Minimized inert->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 PdII_Both R1-Pd(II)L_n-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R1-R2 BoronicAcid 2 R2-B(OR)2 Homocoupling Pd(II) or O2 BoronicAcid->Homocoupling Dimer R2-R2 Homocoupling->Dimer

Caption: Suzuki catalytic cycle and competing homocoupling.

Technical Support Center: Optimizing Sonogashira Coupling of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Sonogashira coupling reaction with the sterically hindered substrate, 9-(1-Bromovinyl)anthracene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Sonogashira coupling with this compound?

A1: The primary challenges with this substrate stem from its significant steric bulk around the reactive vinyl bromide group. This steric hindrance can lead to several issues:

  • Low Reaction Rates: The bulky anthracene group can impede the approach of the palladium catalyst to the carbon-bromine bond, slowing down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

  • Low Yields: Incomplete reaction due to slow kinetics results in low yields of the desired coupled product.

  • Side Reactions: The reaction of 9-bromoanthracene, a structurally similar compound, is known to produce unexpected side products.[2] This suggests that this compound may also be prone to side reactions under certain conditions.

  • Catalyst Deactivation: The sterically demanding substrate may promote the decomposition of the palladium catalyst, leading to the formation of inactive palladium black.[3]

Q2: How does catalyst loading affect the yield of the Sonogashira coupling with a sterically hindered substrate like this compound?

A2: For sterically demanding substrates, a higher catalyst loading is often required to achieve a reasonable reaction rate and yield.[4] While lower catalyst loadings (e.g., 0.025 mol%) can be effective for more reactive substrates, electron-rich and sterically hindered aryl bromides typically necessitate a higher concentration of the active catalytic species to overcome the slower reaction kinetics.[5]

Q3: What type of palladium catalyst and phosphine ligand combination is recommended for this reaction?

A3: The choice of both the palladium precursor and the phosphine ligand is critical for success with sterically hindered substrates.

  • Palladium Precatalysts: Common and effective precatalysts include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][7] The selection may depend on the specific reaction conditions and the chosen ligand.

  • Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands are generally preferred as they can facilitate the oxidative addition step and stabilize the palladium center.[1] For extremely bulky substrates, ligands like Pd/PCy₃ (tricyclohexylphosphine) have shown to be effective.[4][8] The choice of the phosphine ligand should be matched to the steric bulk of the acetylene coupling partner as well; bulkier acetylenes may require smaller phosphine ligands to achieve an optimal balance.

Troubleshooting Guide

This section addresses common problems encountered during the Sonogashira coupling of this compound and provides actionable solutions.

Problem 1: Low to No Product Yield

Possible Causes:

  • Insufficient Catalyst Loading: The steric hindrance of the this compound may require a higher catalyst concentration than standard protocols.

  • Inappropriate Ligand: The phosphine ligand may not be bulky or electron-rich enough to facilitate the reaction with the sterically demanding substrate.

  • Low Reaction Temperature: The oxidative addition step for aryl and vinyl bromides is often the rate-limiting step and may require elevated temperatures to proceed efficiently.

  • Poor Solvent Choice: The solubility of the reactants and the catalyst can significantly impact the reaction rate.

  • Base Inefficiency: The chosen base may not be strong enough or sufficiently soluble in the reaction medium.

Solutions:

ParameterRecommendationRationale
Palladium Catalyst Loading Increase the palladium catalyst loading incrementally, for example, from 1-2 mol% up to 5 mol%.[7]Sterically hindered substrates often require a higher concentration of the active catalyst to achieve a reasonable reaction rate.[4]
Phosphine Ligand Switch to a bulkier and more electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or di-tert-butylphosphino-N-phenylindole.[4][8]Bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step and stabilize the palladium catalyst.[1]
Reaction Temperature Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C are often necessary.Higher temperatures can overcome the activation energy barrier for the oxidative addition of the vinyl bromide to the palladium center.
Solvent Consider using a higher-boiling point, coordinating solvent like DMF or dioxane, especially if solubility is an issue.[8]Proper solvation of all reaction components is crucial for efficient catalysis.
Base Ensure the use of a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA), and consider using it as a co-solvent.[8]The base is essential for the deprotonation of the terminal alkyne and to neutralize the HBr generated during the reaction.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling of the Alkyne)

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

  • High Copper (I) Concentration: While catalytic amounts of copper (I) are beneficial, higher concentrations can favor the homocoupling pathway.

  • Slow Cross-Coupling Reaction: If the desired Sonogashira coupling is slow, the homocoupling side reaction can become more prominent.

Solutions:

ParameterRecommendationRationale
Reaction Atmosphere Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Minimizing oxygen content is crucial to suppress the oxidative homocoupling of the alkyne.
Copper (I) Co-catalyst Use the minimal effective amount of the copper (I) co-catalyst (e.g., CuI). Consider a copper-free protocol if homocoupling is a persistent issue.While copper (I) accelerates the desired reaction, excess amounts can significantly promote the undesired homocoupling.
Reaction Rate Address the factors slowing down the primary reaction (see Problem 1) to outcompete the homocoupling side reaction.A faster Sonogashira coupling will consume the alkyne before significant homocoupling can occur.

Experimental Protocols

Below is a general experimental protocol for the Sonogashira coupling of a sterically hindered vinyl bromide. This should be used as a starting point and optimized for the specific reaction of this compound.

Table 1: Example Experimental Protocol for Sonogashira Coupling of a Sterically Hindered Vinyl Bromide

Parameter Condition
Reactants This compound (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv)
Palladium Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper (I) Co-catalyst CuI (1-2 mol%)
Ligand Tricyclohexylphosphine (PCy₃) (4-10 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent Toluene or DMF (degassed)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)
Procedure 1. To a dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, copper (I) iodide, and the phosphine ligand. 2. Add the degassed solvent and stir for 10-15 minutes. 3. Add this compound, the terminal alkyne, and the amine base. 4. Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS. 5. Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. 6. Purify the crude product by column chromatography.

Visualizing Reaction Optimization

The following diagrams illustrate key concepts in optimizing the Sonogashira coupling reaction.

Sonogashira_Troubleshooting cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Insufficient_Catalyst Insufficient Catalyst Loading Low_Yield->Insufficient_Catalyst is caused by Wrong_Ligand Inappropriate Ligand Choice Low_Yield->Wrong_Ligand is caused by Low_Temperature Low Reaction Temperature Low_Yield->Low_Temperature is caused by Increase_Loading Increase Pd Loading (e.g., to 5 mol%) Insufficient_Catalyst->Increase_Loading address with Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., PCy3) Wrong_Ligand->Change_Ligand address with Increase_Temp Increase Temperature (e.g., 80-100 °C) Low_Temperature->Increase_Temp address with

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Catalyst_Ligand_Selection Substrate Sterically Hindered Substrate (this compound) Catalyst_System Optimal Catalyst System Substrate->Catalyst_System requires Pd_Source Palladium Precatalyst (e.g., PdCl2(PPh3)2) Catalyst_System->Pd_Source comprises Ligand Bulky, Electron-Rich Phosphine Ligand (e.g., PCy3) Catalyst_System->Ligand comprises Co_Catalyst Copper (I) Iodide (if not copper-free) Catalyst_System->Co_Catalyst may comprise

Caption: Key components of an optimized catalyst system.

References

Technical Support Center: Polymerization of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the polymerization of 9-(1-Bromovinyl)anthracene.

Troubleshooting Guides

This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Polymerization Steric Hindrance: The bulky 9-anthracenyl group can sterically hinder the approach of the monomer to the propagating chain end.- Optimize reaction temperature to provide sufficient energy to overcome the steric barrier without causing side reactions. - Choose a less sterically demanding initiator or catalyst system. - Consider a slower monomer addition rate to maintain a low instantaneous monomer concentration.
Initiator/Catalyst Incompatibility: The chosen initiation system may not be suitable for this specific monomer.- For controlled radical polymerization (e.g., ATRP), screen different ligands and copper sources to find a more active catalyst system. - For free radical polymerization, experiment with different initiators (e.g., AIBN, BPO) and their concentrations.
Inhibitors: Presence of impurities in the monomer or solvent that inhibit polymerization.- Purify the monomer and solvents meticulously before use. Column chromatography or recrystallization for the monomer and distillation for solvents are recommended.
Poor Control Over Molar Mass and/or High Polydispersity (Đ) Side Reactions: The presence of the bromine atom can lead to side reactions, affecting the control of the polymerization.- In ATRP, the bromine on the vinyl group can potentially interact with the catalyst. Optimize the catalyst/ligand ratio and consider using a more robust catalyst system.
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can broaden the molar mass distribution.- Select a solvent with a low chain transfer constant. - Lower the polymerization temperature to reduce the rate of chain transfer reactions.
Slow Initiation: In controlled polymerization techniques, if initiation is slower than propagation, it can lead to a broad molar mass distribution.- Ensure the initiator is appropriate for the monomer and that the initiation temperature is reached quickly.
Insoluble Polymer Cross-linking due to Photodimerization: The anthracene moiety is known to undergo [4+4] cycloaddition (photodimerization) upon exposure to UV light, leading to cross-linked and insoluble polymer.[1][2][3]- Conduct the polymerization and all subsequent handling of the monomer and polymer in the dark or under red light to prevent photodimerization.[1] - Use degassed solvents to minimize the presence of oxygen, which can sometimes promote photo-oxidation side reactions.
High Molar Mass: Very high molar mass polymers can have limited solubility.- Adjust the monomer-to-initiator ratio to target a lower molar mass.
Discoloration of the Reaction Mixture Copper Oxidation (in ATRP): The color of the reaction mixture in ATRP can indicate the state of the copper catalyst. A change to a blue/green color may suggest an excess of Cu(II), which can slow down or inhibit the polymerization.- Ensure the system is thoroughly deoxygenated before and during the polymerization.[4] - Add a small amount of a reducing agent like copper(0) to regenerate the active Cu(I) species.
Side Reactions of the Anthracene Group: The anthracene core can undergo other side reactions at elevated temperatures, leading to colored byproducts.- Lower the polymerization temperature if possible. - Ensure the monomer is pure.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the polymerization of this compound?

A1: The primary challenges stem from the unique structure of the monomer:

  • Steric Hindrance: The large anthracene group at the 9-position significantly hinders the vinyl group, which can slow down or prevent polymerization.

  • Side Reactions of the Anthracene Moiety: The anthracene core is susceptible to photodimerization upon exposure to UV light, which can lead to cross-linking and insolubility.[1][2]

  • Influence of the Bromine Atom: The bromine atom on the vinyl group can affect the reactivity of the monomer and potentially participate in side reactions, especially in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

Q2: Which polymerization methods are suitable for this compound?

A2: Controlled radical polymerization (CRP) techniques are generally preferred to achieve well-defined polymers.

  • Atom Transfer Radical Polymerization (ATRP): This is a robust method for polymerizing a wide range of functional monomers. Careful selection of the catalyst system (copper salt and ligand) is crucial to overcome the steric hindrance and manage potential interactions with the bromine substituent.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that is tolerant to a wide variety of functional groups. The choice of the RAFT agent is critical for successful polymerization.

  • Free Radical Polymerization: While less controlled, it can be used to obtain the polymer. However, achieving narrow molar mass distributions will be challenging.

Q3: How can I prevent photodimerization of the anthracene group during polymerization?

A3: To prevent the [4+4] cycloaddition of the anthracene moieties, it is essential to exclude light.

  • Conduct the reaction in a flask wrapped in aluminum foil or in a dark room.

  • Use a light source that does not emit in the UV range where anthracene absorbs (typically below 400 nm).

  • Handle the monomer and the resulting polymer under red light conditions.

Q4: What is a suitable solvent for the polymerization and for the resulting polymer?

A4: The choice of solvent will depend on the polarity of the monomer and the resulting polymer.

  • For the polymerization, solvents with low chain transfer constants such as toluene, anisole, or dimethylformamide (DMF) are often good choices.

  • The solubility of the polymer, poly(this compound), will depend on its molar mass. Good solvents for anthracene-containing polymers often include tetrahydrofuran (THF), chloroform, and dichloromethane. Solubility tests with small amounts of the polymer are recommended.

Q5: How can I purify the final polymer?

A5: The most common method for purifying polymers is precipitation.

  • Dissolve the crude polymer in a good solvent (e.g., THF or chloroform).

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol, hexane, or water).

  • The unreacted monomer and low molar mass oligomers will remain in the solvent mixture, while the polymer precipitates.

  • The process can be repeated several times to improve purity. The purified polymer should then be dried under vacuum.

Experimental Protocols and Visualizations

General Protocol for ATRP of this compound

This is a general starting protocol and may require optimization.

  • Reagents and Materials:

    • This compound (monomer)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

  • Procedure:

    • To a Schlenk flask, add CuBr (1 eq relative to initiator).

    • Add the monomer and solvent.

    • The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles.[4]

    • While under a positive pressure of inert gas (argon or nitrogen), add the degassed ligand via syringe.

    • Add the degassed initiator via syringe to start the polymerization.

    • Place the flask in a preheated oil bath at the desired temperature and protect it from light.

    • Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

    • To stop the polymerization, the flask is opened to air and the mixture is diluted with a suitable solvent like THF.

    • The copper catalyst is removed by passing the solution through a short column of neutral alumina.

    • The polymer is then precipitated in a non-solvent, filtered, and dried under vacuum.

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer This compound Degas Freeze-Pump-Thaw (x3) Monomer->Degas Initiator EBiB Initiator->Degas Catalyst CuBr Catalyst->Degas Ligand PMDETA Ligand->Degas Solvent Anisole Solvent->Degas Polymerize Polymerization (in dark) Degas->Polymerize Quench Expose to Air Polymerize->Quench Purify_catalyst Alumina Column Quench->Purify_catalyst Precipitate Precipitation Purify_catalyst->Precipitate Dry Vacuum Drying Precipitate->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Pure Polymer

Caption: Workflow for the Atom Transfer Radical Polymerization (ATRP) of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common polymerization issues.

Troubleshooting_Logic Start Polymerization Issue Observed No_Polymer Low or No Polymerization? Start->No_Polymer High_PDI High Polydispersity? No_Polymer->High_PDI No Check_Purity Check Monomer/Solvent Purity No_Polymer->Check_Purity Yes Insoluble Insoluble Polymer? High_PDI->Insoluble No Check_Transfer Check for Chain Transfer (Solvent, Temp.) High_PDI->Check_Transfer Yes Check_Light Exclude UV Light Insoluble->Check_Light Yes Solution Problem Resolved Insoluble->Solution No Check_Conditions Optimize Temp./Concentration Check_Purity->Check_Conditions Check_Initiator Screen Initiators/Catalysts Check_Conditions->Check_Initiator Check_Initiator->Solution Check_Initiation Ensure Fast Initiation Check_Transfer->Check_Initiation Check_Initiation->Solution Check_MW Target Lower Molar Mass Check_Light->Check_MW Check_MW->Solution

Caption: A logical flow diagram for troubleshooting common issues in the polymerization of this compound.

References

Technical Support Center: Enhancing the Solubility of Poly(9-(1-vinyl)anthracene) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of poly(9-(1-vinyl)anthracene) (P9VAn) and its derivatives.

Troubleshooting Guide: Addressing Poor Solubility of P9VAn Derivatives

Researchers often encounter solubility issues with anthracene-based polymers due to strong π-π stacking and aggregation of the planar anthracene rings.[1][2] This guide offers a systematic approach to troubleshoot and resolve these challenges.

Problem: My P9VAn derivative is insoluble or poorly soluble in my desired solvent.

Initial Assessment Workflow

start Poorly Soluble P9VAn Derivative solvent_check Verify Solvent Selection (see Table 1) start->solvent_check heating Apply Gentle Heating (e.g., 40-60°C) solvent_check->heating sonication Use Sonication heating->sonication dissolution_check Assess Dissolution sonication->dissolution_check soluble Soluble dissolution_check->soluble Yes insoluble Still Insoluble dissolution_check->insoluble No modification Consider Polymer Modification (see FAQs) insoluble->modification

Caption: Initial troubleshooting workflow for P9VAn solubility.

Troubleshooting Steps:

  • Verify Solvent Choice: The first step is to ensure you are using an appropriate solvent. Homopolymers of 9-vinylanthracene have known solubility in specific organic solvents.

  • Gentle Heating: For many conjugated polymers, increasing the temperature can significantly improve solubility by overcoming intermolecular forces. It is advisable to heat the polymer-solvent mixture with stirring.

  • Sonication: If heating is insufficient, sonication can be employed to break up polymer aggregates and facilitate dissolution.

  • Extended Dissolution Time: Some high molecular weight or highly crystalline polymers may require extended periods of stirring (from several hours to even days) to fully dissolve.

  • Consider Polymer Modification: If the above physical methods fail, chemical modification of the polymer may be necessary to enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: In which solvents is poly(9-vinylanthracene) typically soluble?

A1: Poly(9-vinylanthracene) homopolymer is generally soluble in aprotic organic solvents. Its solubility is poor in alcohols, water, and nonpolar aliphatic hydrocarbons.[3]

Quantitative Data: Solubility of Poly(9-vinylanthracene)

SolventSolubilityReference
Dimethylformamide (DMF)Soluble[3]
Tetrahydrofuran (THF)Soluble[3]
TolueneSoluble[3]
Chloroform (CHCl₃)Soluble[3]
MethanolPrecipitates[3]
EthanolPrecipitates[3]
WaterPrecipitates[3]
HexanesPrecipitates[3]

Q2: My P9VAn derivative is still insoluble even in recommended solvents. What could be the issue?

A2: Several factors can contribute to lower-than-expected solubility:

  • High Molecular Weight: Higher molecular weight polymers often exhibit lower solubility.

  • Crystallinity: The planar structure of the anthracene units can lead to crystalline domains, reducing solubility.

  • Cross-linking: Unintended cross-linking during polymerization or storage can render the polymer insoluble.

  • Aggregation: Strong π-π interactions between anthracene moieties can lead to the formation of aggregates that are difficult to dissolve.[1][2]

Q3: How can I chemically modify my synthesis to improve the solubility of P9VAn derivatives?

A3: There are two primary strategies for chemically modifying P9VAn to enhance solubility: introducing bulky side chains and copolymerization.

Strategy 1: Introducing Bulky Side Chains

The introduction of bulky or flexible side chains to the anthracene ring or the polymer backbone can disrupt π-π stacking, thereby improving solubility.

Logical Relationship: Side Chains and Solubility

cluster_problem Problem cluster_solution Solution insoluble Insoluble P9VAn pi_stacking Strong π-π Stacking insoluble->pi_stacking Caused by add_side_chains Introduce Bulky/ Flexible Side Chains disrupt_stacking Disrupt π-π Stacking add_side_chains->disrupt_stacking Leads to increase_solubility Increased Solubility disrupt_stacking->increase_solubility Results in

Caption: Introducing side chains to improve solubility.

Strategy 2: Copolymerization

Copolymerizing 9-vinylanthracene with a more soluble monomer can yield a copolymer with enhanced overall solubility. The choice of comonomer can be tailored to achieve the desired solubility in specific solvents.

Q4: Can you provide an experimental protocol for synthesizing a more soluble P9VAn derivative through copolymerization?

A4: Yes. The following is a protocol for the free-radical quaternary copolymerization of 9-vinylanthracene with styrene, 2-vinylnaphthalene, and 4-acetoxystyrene, which results in a soluble copolymer.[1]

Experimental Protocol: Synthesis of a Soluble P9VAn Copolymer

Experimental Workflow

start Combine Monomers & Initiator degas Degas via Freeze- Pump-Thaw Cycles start->degas polymerize Polymerize at 130°C (overnight) degas->polymerize dissolve Dissolve in CH₂Cl₂:CH₃OH (9:1) polymerize->dissolve precipitate Precipitate in Methanol (3x) dissolve->precipitate dry Dry in Vacuum at 70°C precipitate->dry end Soluble Copolymer dry->end

Caption: Workflow for soluble P9VAn copolymer synthesis.

Materials:

  • Styrene (Sty)

  • 2-vinylnaphthalene (2VN)

  • 9-vinylanthracene (9VA)

  • 4-acetoxystyrene (4AS)

  • 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine (initiator)

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Initiator Preparation: In a flask, combine 4-acetoxystyrene (13.35 mmol), TEMPO (0.04 mmol), and 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine (0.399 mmol) dissolved in styrene (49.08 mmol).[1]

  • Addition of Comonomers: To this mixture, add 9-vinylanthracene (0.5 mmol) and 2-vinylnaphthalene (1.67 mmol).[1]

  • Degassing: Remove dissolved oxygen from the reaction mixture by subjecting it to three freeze-pump-thaw cycles. After the final thaw, backfill the flask with dry argon or nitrogen.[1]

  • Polymerization: Stir the reaction mixture overnight at 130°C.[1]

  • Purification:

    • Dissolve the resulting polymer in a minimal amount of a 9:1 mixture of dichloromethane and methanol.[1]

    • Precipitate the polymer by adding the solution dropwise to a large volume of methanol with stirring.[1]

    • Repeat the dissolution and precipitation steps two more times to ensure the removal of unreacted monomers and low molecular weight oligomers.[1]

  • Drying: Dry the purified polymer to a constant weight in a vacuum oven at 70°C.[1]

The resulting quaternary copolymer will exhibit improved solubility in common organic solvents compared to the P9VAn homopolymer.

References

stabilizing 9-(1-Bromovinyl)anthracene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stabilization and storage of 9-(1-Bromovinyl)anthracene to assist researchers, scientists, and drug development professionals in maintaining its integrity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two primary degradation pathways due to its chemical structure:

  • Polymerization: The vinyl group is highly reactive and can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or in the presence of radical initiators.[1][2][3]

  • Oxidation and Photodegradation: The anthracene core is sensitive to light and air.[4][5] Exposure can lead to the formation of endoperoxides and other oxidation products, resulting in discoloration and loss of purity.[6][7][8]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerated temperatures are recommended.[4][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][4][5]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[4][5][9]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][5][10]

Q3: Should I use a stabilizer for long-term storage?

A3: Yes, for long-term storage, the addition of a stabilizer is highly recommended to inhibit polymerization. Common stabilizers for vinyl monomers include:

  • Butylated hydroxytoluene (BHT): A common free-radical scavenger.

  • Hydroquinone (HQ): Often used to inhibit the polymerization of vinyl monomers.[2]

The choice and concentration of the stabilizer may depend on the intended downstream application. It is crucial to ensure the stabilizer will not interfere with your experimental results.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Discoloration (Yellowing) Oxidation or photodegradation of the anthracene moiety.[6][7][8]Ensure the compound is stored under an inert atmosphere and protected from light. If discoloration has occurred, the purity should be re-assessed before use.
Formation of solid precipitate or increased viscosity Polymerization of the vinyl group.This indicates significant degradation. The material may not be suitable for use. For future storage, add a polymerization inhibitor like BHT or hydroquinone and store at reduced temperatures.
Inconsistent experimental results Degradation of the starting material.Re-purify the this compound before use, for example, by recrystallization or column chromatography. Confirm the purity by analytical techniques such as NMR or HPLC.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to compare the stability of this compound under different storage conditions.

Materials:

  • This compound

  • Stabilizer (e.g., BHT)

  • Amber glass vials with screw caps

  • Nitrogen or Argon gas

  • Refrigerator (2-8 °C)

  • Benchtop with ambient light and temperature

  • Analytical balance

  • HPLC or GC-MS for purity analysis

Methodology:

  • Sample Preparation:

    • Weigh equal amounts of this compound into four separate amber vials.

    • Vial 1 (Control): Seal the vial under ambient air.

    • Vial 2 (Inert Atmosphere): Purge the vial with nitrogen or argon for 1-2 minutes before sealing.

    • Vial 3 (Stabilized): Add a small amount of BHT (e.g., 100 ppm) to the this compound, mix gently, and seal under ambient air.

    • Vial 4 (Stabilized, Inert Atmosphere): Add BHT, purge with nitrogen or argon, and then seal.

  • Storage Conditions:

    • Store duplicates of each of the four prepared vials under two different conditions:

      • Refrigerated (2-8 °C) and protected from light.

      • Ambient temperature on a lab bench with exposure to light.

  • Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), take a small aliquot from each vial.

    • Analyze the purity of each sample using HPLC or GC-MS.

    • Record any changes in physical appearance (color, state).

  • Data Presentation:

    • Summarize the purity data in a table to compare the degradation rates under each storage condition.

Visualization

Below is a diagram illustrating the potential degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_polymerization Polymerization cluster_oxidation Oxidation/Photodegradation A This compound B Polymer Chain A->B Heat, Light, Initiators C Endoperoxide A->C Light, O2 D Anthraquinone Derivatives C->D Further Decomposition

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cross-coupling of sterically hindered vinyl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging yet crucial reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to guide your reaction setup.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a sterically hindered vinyl bromide is giving low to no yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings of sterically hindered vinyl bromides often stem from a few key issues:

  • Inefficient Oxidative Addition: The steric bulk around the carbon-bromine bond can hinder the initial oxidative addition of the palladium catalyst.

  • Difficult Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slowed by steric hindrance on either coupling partner.

  • Competing Side Reactions: Common side reactions include hydrodehalogenation (replacement of the bromide with a hydrogen) and homocoupling of the boronic acid partner.[1]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary.

  • Suboptimal Base and Solvent: The choice of base and solvent system is crucial for activating the boronic acid and maintaining catalyst activity.

Q2: What are the key differences in optimizing Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig reactions for sterically hindered vinyl bromides?

A2: While the general principles of using bulky ligands and optimizing conditions apply to all cross-coupling reactions, there are specific considerations for each:

  • Suzuki-Miyaura: A critical aspect is the activation of the boronic acid or ester with a suitable base. The choice of base can significantly impact the reaction rate and yield.[2]

  • Heck: The Heck reaction involves the coupling of the vinyl bromide with an alkene. Key challenges include controlling the regioselectivity of the alkene insertion and preventing side reactions of the resulting product. The choice of base and additives can influence the reaction pathway.[3][4]

  • Stille: Stille coupling uses organotin reagents, which are often highly reactive but also toxic. A primary challenge is the removal of tin byproducts after the reaction. Additives like copper(I) salts can accelerate the reaction.[5][6]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. A key consideration is the choice of a suitable base that is strong enough to deprotonate the amine nucleophile but does not lead to catalyst decomposition or side reactions with the substrate.[7][8][9]

Q3: What role do bulky phosphine ligands play in the cross-coupling of sterically hindered vinyl bromides?

A3: Bulky, electron-rich phosphine ligands are essential for successful cross-coupling of sterically hindered substrates. They play several crucial roles:

  • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition to the electron-rich C-Br bond of the vinyl bromide.

  • Facilitate Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, where the new carbon-carbon or carbon-nitrogen bond is formed and the product is released from the palladium center.

  • Stabilize the Active Catalyst: These ligands stabilize the monoligated palladium(0) species, which is often the active catalyst in the catalytic cycle, preventing catalyst decomposition.[10][11]

Q4: When should I consider using microwave irradiation for my reaction?

A4: Microwave irradiation can be a powerful tool for accelerating slow reactions, particularly those involving sterically hindered substrates.[12][13][14] Consider using a microwave reactor when:

  • Conventional heating methods result in very long reaction times or low conversions.

  • You are performing high-throughput screening of reaction conditions.

  • You need to rapidly heat the reaction to a high temperature to overcome a significant activation barrier.[12]

It is important to use a dedicated microwave reactor for chemical synthesis and to carefully control the temperature and pressure.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper degassing of solvents and reaction vessel to remove oxygen.The active Pd(0) catalyst can be sensitive to air and moisture.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos). Increase the reaction temperature.Bulky, electron-rich ligands accelerate oxidative addition to the hindered C-Br bond.[10][11] Higher temperatures provide the necessary activation energy.
Slow Transmetalation (Suzuki) Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., THF/water, dioxane/water). The addition of water is often crucial.The base activates the boronic acid for transmetalation. The solvent system can influence the solubility and reactivity of the reagents.
Poor Nucleophile Reactivity (Heck) Use a more activated alkene if possible. Increase the concentration of the alkene.The electronic properties of the alkene partner influence the rate of migratory insertion.
Low Stannane Reactivity (Stille) Add a copper(I) co-catalyst (e.g., CuI). Use a more polar solvent like DMF or NMP.Copper(I) salts can facilitate the transmetalation of the organostannane.[5]
Ineffective Amine Deprotonation (Buchwald-Hartwig) Use a stronger base such as NaOt-Bu or LHMDS. Be mindful of substrate compatibility with strong bases.The amine must be deprotonated to become a sufficiently strong nucleophile.[15]
Problem 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step Rationale
Hydrodehalogenation (Reduction) Presence of water or other protic sources in the reaction mixture. Slow reductive elimination compared to β-hydride elimination from a Pd-H intermediate.Use rigorously dried solvents and reagents. Use a bulkier ligand to accelerate reductive elimination.Water can act as a proton source for the reduction pathway. Bulky ligands can favor the desired C-C bond formation over side reactions.[1]
Homocoupling of Coupling Partner Oxidative conditions or presence of Pd(II) species at the start of the reaction. Slow cross-coupling allowing for side reactions of the organometallic reagent.Thoroughly degas the reaction mixture. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. Increase the rate of the cross-coupling by optimizing other parameters.Oxygen can promote the homocoupling of organometallic reagents. A faster cross-coupling will outcompete the homocoupling pathway.
Isomerization of the Double Bond Reversible β-hydride elimination and re-insertion can lead to isomerization.Use ligands that promote rapid reductive elimination. Lowering the reaction temperature may also help, but could reduce the overall reaction rate.Minimizing the lifetime of the palladium-alkyl intermediate can suppress isomerization.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of sterically hindered vinyl bromides, highlighting the impact of different ligands and bases on the reaction yield.

Table 1: Ligand Comparison for the Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Bromide *

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂Cs₂CO₃Dioxane/H₂O10024<10
PCy₃Pd(OAc)₂Cs₂CO₃Dioxane/H₂O1002445
SPhosPd₂(dba)₃K₃PO₄Toluene1101285
XPhosPd₂(dba)₃K₃PO₄Toluene1101292
RuPhosPd₂(dba)₃K₃PO₄Toluene1101295

*Data compiled and generalized from multiple sources for illustrative purposes.

Table 2: Base Comparison for the Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Bromide with XPhos Ligand *

BaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
K₂CO₃Pd₂(dba)₃ / XPhosToluene/H₂O1101278
Cs₂CO₃Pd₂(dba)₃ / XPhosDioxane/H₂O1001288
K₃PO₄Pd₂(dba)₃ / XPhosToluene1101292
NaOt-BuPd₂(dba)₃ / XPhosToluene100890

*Data compiled and generalized from multiple sources for illustrative purposes.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered vinyl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd). Add the catalyst mixture to the reaction vial.

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M). Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) and hold for the optimized time (e.g., 15-60 minutes).[12][13][14]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Heck Reaction of a Sterically Hindered Vinyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the sterically hindered vinyl bromide (1.0 mmol, 1.0 equiv), the alkene (1.5-2.0 equiv), and the base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 equiv relative to Pd).

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., DMF or NMP, to achieve a concentration of 0.1-0.5 M). Purge the flask with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere for the required time (typically 12-48 hours), monitoring by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Cross-Coupling of Sterically Hindered Vinyl Bromides start Low or No Yield Observed check_catalyst Is the catalyst system active? (Fresh reagents, proper degassing) start->check_catalyst optimize_ligand Optimize Ligand: - Increase steric bulk - Increase electron-donating ability (e.g., PPh3 -> PCy3 -> Buchwald ligands) check_catalyst->optimize_ligand No optimize_conditions Optimize Reaction Conditions: - Increase temperature - Use microwave irradiation check_catalyst->optimize_conditions Yes optimize_ligand->optimize_conditions optimize_base_solvent Optimize Base/Solvent System: - Stronger base (e.g., K3PO4, Cs2CO3) - Appropriate solvent mixture (e.g., Toluene, Dioxane/H2O) optimize_conditions->optimize_base_solvent check_side_reactions Analyze for Side Products: - Hydrodehalogenation - Homocoupling optimize_base_solvent->check_side_reactions address_hydrodehalogenation To Reduce Hydrodehalogenation: - Use rigorously dry conditions - Use bulkier ligand check_side_reactions->address_hydrodehalogenation Hydrodehalogenation detected address_homocoupling To Reduce Homocoupling: - Ensure thorough degassing - Optimize reaction rate check_side_reactions->address_homocoupling Homocoupling detected success Improved Yield check_side_reactions->success No significant side products address_hydrodehalogenation->success address_homocoupling->success

Caption: A flowchart for troubleshooting low yield in cross-coupling reactions.

Catalytic_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex R-Pd(II)(R')L_n oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' (Product) transmetalation_complex->product reductant Organometallic Reagent (R'-M) reductant->transmetalation_complex substrate Vinyl Bromide (R-X) substrate->oa_complex

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 9-(1-Bromovinyl)anthracene and 9-Bromoanthracene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 9-(1-Bromovinyl)anthracene and 9-bromoanthracene, focusing on their performance in palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate building block for their synthetic needs.

Introduction to Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the organic halide is a critical determinant of reaction efficiency and success. Both 9-bromoanthracene, an aryl bromide, and this compound, a vinyl bromide, serve as valuable synthons for the introduction of the bulky, fluorescent anthracenyl moiety. However, the difference in the hybridization of the carbon atom to which the bromine is attached (sp² in aryl bromides and sp² in vinyl bromides) leads to distinct reactivity profiles.

Generally, vinyl halides exhibit higher reactivity than aryl halides in the key oxidative addition step of the catalytic cycle. This is attributed to the weaker C(sp²)-Br bond in vinyl bromides compared to the C(aryl)-Br bond and the ability of the vinyl group to coordinate to the palladium center. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times for vinyl bromides.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes the reactivity of 9-bromoanthracene in various common cross-coupling reactions, with a qualitative comparison to the expected reactivity of this compound based on established principles of vinyl halide chemistry.

Reaction Type9-BromoanthraceneThis compound (Predicted)
Suzuki-Miyaura Coupling Readily undergoes coupling with various boronic acids. High yields are achievable, sometimes requiring elevated temperatures.[1]Expected to be more reactive, potentially allowing for lower temperatures and shorter reaction times.
Heck Reaction Successfully coupled with various alkenes. Reaction conditions may require elevated temperatures and specific ligand systems for optimal results.[2]Higher reactivity is anticipated, which could lead to improved yields and selectivity under milder conditions.
Sonogashira Coupling Couples with terminal alkynes, though side reactions can sometimes occur depending on the conditions.[3]Expected to couple efficiently, likely under milder conditions than its aryl bromide counterpart.
Buchwald-Hartwig Amination Can be coupled with a range of amines, often requiring specific, bulky phosphine ligands and strong bases.Predicted to undergo amination more readily, potentially with a broader range of amines and under less stringent conditions.

Experimental Protocols

Synthesis of 9-Bromoanthracene

A common method for the synthesis of 9-bromoanthracene involves the electrophilic bromination of anthracene using N-bromosuccinimide (NBS).

Procedure:

  • Anthracene is dissolved in a suitable solvent such as chloroform or carbon tetrachloride.

  • N-Bromosuccinimide (1 equivalent) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated, often under inert atmosphere and protected from light, until the reaction is complete (monitored by TLC).

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization to yield 9-bromoanthracene.

Synthesis of this compound

This compound can be synthesized from 9-anthraldehyde via a Wittig-type reaction using bromomethylenetriphenylphosphorane.

Procedure:

  • Preparation of the Wittig Reagent: Bromomethyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with dibromomethane. The phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) in an anhydrous solvent like THF at low temperature to generate the bromomethylenetriphenylphosphorane ylide.

  • Wittig Reaction: A solution of 9-anthraldehyde in the same solvent is added dropwise to the ylide solution at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is quenched, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude this compound is purified by column chromatography.

G cluster_0 Synthesis of this compound 9-Anthraldehyde 9-Anthraldehyde Wittig_Reaction Wittig Reaction 9-Anthraldehyde->Wittig_Reaction Bromomethyltriphenylphosphonium_bromide Bromomethyltriphenylphosphonium_bromide Wittig_Reagent_Formation Wittig Reagent Formation Bromomethyltriphenylphosphonium_bromide->Wittig_Reagent_Formation Strong_Base Strong_Base Strong_Base->Wittig_Reagent_Formation Wittig_Reagent_Formation->Wittig_Reaction This compound This compound Wittig_Reaction->this compound

Caption: Synthetic pathway for this compound.

Representative Suzuki-Miyaura Coupling of 9-Bromoanthracene

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 9-aryl-anthracene derivatives.

Procedure:

  • To a reaction vessel, add 9-bromoanthracene (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • After completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is applicable to both 9-bromoanthracene and this compound. The higher reactivity of the vinyl bromide is primarily reflected in a faster rate of the initial oxidative addition step.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 R-Pd(II)(Br)L₂ (R = Anthracenyl or 1-Anthracenylvinyl) Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(Ar')L2 R-Pd(II)-R'L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product RX R-Br RX->Oxidative_Addition R'B(OH)2 R'B(OH)₂ R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

Both 9-bromoanthracene and this compound are valuable reagents for the synthesis of anthracene-containing molecules. The choice between them will depend on the specific requirements of the synthetic route. 9-Bromoanthracene is commercially available and has a well-documented reactivity profile. In contrast, this compound, which can be synthesized from 9-anthraldehyde, is expected to exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions. This could be advantageous in cases where milder reaction conditions are required, or when coupling with less reactive partners. Researchers are encouraged to consider these factors when designing their synthetic strategies.

References

A Comparative Guide to 9-(1-Bromovinyl)anthracene-Based Polymers and Other Polycyclic Aromatic Hydrocarbon Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science and drug development, polymers derived from polycyclic aromatic hydrocarbons (PAHs) are garnering significant attention for their unique photophysical, electronic, and thermal properties. This guide provides a comparative analysis of a novel polymer class, 9-(1-bromovinyl)anthracene-based polymers, with other well-established PAH-based polymers. Due to the nascent stage of research into poly[this compound], this guide presents a proposed synthetic pathway and polymerization protocol based on established chemical principles. The performance of this proposed polymer is then contextually compared with experimentally validated data from other key PAH-based polymers, including poly(9-vinylanthracene), poly(1-vinylpyrene), and poly(N-vinylcarbazole).

Synthesis and Polymerization Protocols

Proposed Synthesis of this compound Monomer

The synthesis of this compound can be envisioned through a Wittig reaction involving 9-anthraldehyde and a brominated phosphorus ylide.

Reaction Scheme:

G cluster_0 Wittig Reaction 9-anthraldehyde 9-Anthraldehyde plus1 + 9-anthraldehyde->plus1 ylide Bromomethyltriphenyl- phosphonium ylide plus1->ylide arrow1 ylide->arrow1 monomer This compound arrow1->monomer plus2 + monomer->plus2 tppo Triphenylphosphine oxide plus2->tppo

Figure 1. Proposed synthesis of this compound via a Wittig reaction.

Experimental Protocol:

  • Preparation of the Phosphonium Salt: Bromomethyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine with dibromomethane in an appropriate solvent like toluene.

  • Ylide Formation: The phosphonium salt is then treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding phosphorus ylide.

  • Wittig Reaction: A solution of 9-anthraldehyde in THF is added dropwise to the ylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Proposed Polymerization of this compound

Free-radical polymerization is a common and effective method for polymerizing vinyl monomers.

Reaction Scheme:

G cluster_1 Free-Radical Polymerization monomer n   this compound arrow Initiator (AIBN), Heat monomer->arrow polymer Poly[this compound] arrow->polymer

Figure 2. Proposed free-radical polymerization of this compound.

Experimental Protocol:

  • Monomer Purification: The this compound monomer is purified by recrystallization or sublimation to remove any inhibitors or impurities.

  • Polymerization Setup: In a Schlenk flask, the monomer is dissolved in a suitable solvent (e.g., toluene or THF). A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added.

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: The flask is then heated to a specific temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.

  • Isolation of Polymer: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Comparative Performance Data

The following tables summarize key performance metrics for several well-characterized PAH-based polymers to provide a benchmark for the anticipated properties of poly[this compound].

Photophysical Properties
PolymerAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
Poly(9-vinylanthracene)~370, 390~410, 4300.2 - 0.3
Poly(1-vinylpyrene)~345~380, 400 (monomer), ~480 (excimer)0.1 - 0.2
Poly(N-vinylcarbazole)~330, 345~365, 410 (excimer)~0.1
Poly[this compound] (Predicted)~375, 395~415, 435Potentially lower than PVAn due to heavy atom effect

Note: The properties for Poly[this compound] are predicted based on the known effects of halogen substitution on the photophysics of aromatic compounds. The bromine atom is expected to cause a slight red-shift in the absorption and emission spectra and may lead to a decrease in fluorescence quantum yield due to the heavy atom effect, which promotes intersystem crossing to the triplet state.

Thermal and Electronic Properties
PolymerGlass Transition Temperature (T_g, °C)Decomposition Temperature (T_d, °C)Hole Mobility (μ_h, cm²/V·s)
Poly(9-vinylanthracene)~200~35010⁻⁵ - 10⁻⁴
Poly(1-vinylpyrene)~210~38010⁻⁴ - 10⁻³
Poly(N-vinylcarbazole)~227~40010⁻⁶ - 10⁻⁵
Poly[this compound] (Predicted)~210-230~330-360Potentially comparable to or slightly lower than PVAn

Note: The predicted properties for Poly[this compound] are based on general trends. The bulky bromovinyl group might increase the glass transition temperature. The carbon-bromine bond can be a weak point, potentially lowering the decomposition temperature compared to the non-brominated analogue. The effect on hole mobility is difficult to predict without experimental data.

Experimental Workflows and Characterization

The characterization of these polymers involves a suite of analytical techniques to determine their structure, molecular weight, and physical properties.

G cluster_0 Polymer Synthesis and Purification cluster_1 Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Precipitation Precipitation Polymerization->Precipitation Purified Polymer Purified Polymer Precipitation->Purified Polymer Structural Analysis Structural Analysis Purified Polymer->Structural Analysis NMR, FT-IR Molecular Weight Molecular Weight Purified Polymer->Molecular Weight GPC Thermal Properties Thermal Properties Purified Polymer->Thermal Properties TGA, DSC Photophysical Properties Photophysical Properties Purified Polymer->Photophysical Properties UV-Vis, PL Spectroscopy Electronic Properties Electronic Properties Purified Polymer->Electronic Properties CV, OFET Fabrication Device Performance Device Performance Electronic Properties->Device Performance

Figure 3. General experimental workflow for the synthesis and characterization of PAH-based polymers.

Key Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the monomer and polymer.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and other thermal transitions.

  • UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic absorption properties of the polymer in solution and as a thin film.

  • Photoluminescence (PL) Spectroscopy: Measures the emission properties, including the emission maximum and fluorescence quantum yield.

  • Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the polymer, which are crucial for electronic applications.

  • Organic Field-Effect Transistor (OFET) Fabrication and Characterization: To measure the charge carrier mobility of the polymer.

Concluding Remarks

The introduction of a bromine atom onto the vinyl group of a poly(vinylanthracene) backbone is anticipated to modulate its electronic and photophysical properties. While direct experimental data for poly[this compound] is currently unavailable, the proposed synthetic and polymerization protocols provide a clear pathway for its realization. The comparative data presented for analogous PAH-based polymers offers a valuable framework for predicting its performance characteristics. Further research into this novel polymer is warranted to explore its potential in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The methodologies and comparative data provided in this guide aim to facilitate and inspire future investigations in this promising area of polymer science.

Electrochemical Comparison of 9-(1-Bromovinyl)anthracene Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electrochemistry of Anthracene Derivatives

Anthracene and its derivatives are a class of aromatic hydrocarbons that have garnered significant interest due to their unique electronic and photophysical properties. Their ability to undergo reversible oxidation and reduction processes makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the development of electrochemical sensors and redox-active drug molecules.

The electrochemical behavior of anthracene derivatives is primarily governed by the energetics of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. Substituents on the anthracene core can significantly influence these energy levels and, consequently, the redox potentials.

Experimental Protocols

The electrochemical characterization of anthracene derivatives is typically performed using cyclic voltammetry (CV). This powerful electroanalytical technique provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the resulting radical ions.

A standard experimental setup for the cyclic voltammetry of anthracene derivatives involves:

  • Working Electrode: A glassy carbon or platinum electrode is commonly used.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference.

  • Counter Electrode: A platinum wire is typically used as the counter electrode.

  • Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN) is used to ensure conductivity.

  • Analyte Concentration: The anthracene derivative is typically dissolved in the electrolyte solution at a concentration in the millimolar range.

The potential of the working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

Visualizing the Electrochemical Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of anthracene derivatives.

experimental_workflow Experimental Workflow for Electrochemical Analysis cluster_preparation Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis Derivative Anthracene Derivative Solution Electrolyte Solution Derivative->Solution Solvent Aprotic Solvent (e.g., DCM) Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Solution CV_Setup Three-Electrode Cell (Working, Reference, Counter) Solution->CV_Setup Potentiostat Potentiostat CV_Setup->Potentiostat CV_Measurement Potential Sweep & Current Measurement Potentiostat->CV_Measurement Voltammogram Cyclic Voltammogram CV_Measurement->Voltammogram Redox_Potentials Determination of Oxidation & Reduction Potentials Voltammogram->Redox_Potentials HOMO_LUMO Estimation of HOMO & LUMO Energy Levels Redox_Potentials->HOMO_LUMO

Caption: A flowchart illustrating the key steps in the electrochemical analysis of anthracene derivatives.

Comparative Data of Substituted Anthracenes

While specific data for a series of 9-(1-Bromovinyl)anthracene derivatives is not available, the following table presents data for a series of 9,10-disubstituted anthracene derivatives to illustrate the effect of substitution on their electrochemical properties.[1] The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are key indicators of a molecule's electrochemical behavior.

CompoundSubstituent at 9-positionSubstituent at 10-positionHOMO (eV)[1]LUMO (eV)[1]
1 PhenylPhenyl-5.73-2.74
2 PhenylNaphthyl-5.67-2.71
3 4-MethoxyphenylPhenyl-5.59-2.63
4 4-MethoxyphenylNaphthyl-5.62-2.66

Data extracted from a study on 9,10-anthracene derivatives.[1]

The data in the table demonstrates that the introduction of different aryl substituents at the 9 and 10 positions of the anthracene core leads to minor but measurable changes in the HOMO and LUMO energy levels.[1] For instance, the presence of an electron-donating methoxy group on the phenyl substituent generally leads to a less negative HOMO energy level, indicating that the compound is more easily oxidized.

Structure-Property Relationships

The electrochemical properties of this compound derivatives are expected to be influenced by the electronic nature of any additional substituents on the anthracene core or the vinyl group. The following diagram illustrates the key relationships between molecular structure and electrochemical properties.

structure_property Structure-Property Relationships in Anthracene Derivatives cluster_substituents Substituents cluster_properties Electrochemical Properties Anthracene Anthracene Core Bromovinyl 9-(1-Bromovinyl) Group Other_Subst Other Substituents (X, Y) HOMO HOMO Energy Level Bromovinyl->HOMO Influences LUMO LUMO Energy Level Bromovinyl->LUMO Influences Other_Subst->HOMO Modulates Other_Subst->LUMO Modulates Ox_Potential Oxidation Potential HOMO->Ox_Potential Determines Red_Potential Reduction Potential LUMO->Red_Potential Determines

Caption: A diagram showing the influence of substituents on the electrochemical properties of the anthracene core.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the anthracene core (e.g., alkoxy, amino groups) are expected to raise the HOMO energy level, making the molecule easier to oxidize (i.e., a lower oxidation potential).

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the anthracene core (e.g., nitro, cyano groups) are expected to lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize and easier to reduce.

  • The 9-(1-Bromovinyl) Group: The vinyl group itself is a π-system that can conjugate with the anthracene core, affecting its electronic properties. The bromine atom is an electronegative atom that can exert an electron-withdrawing inductive effect. The overall influence of the 9-(1-Bromovinyl) group will be a combination of these electronic effects.

Conclusion

While a direct electrochemical comparison of a series of this compound derivatives is not currently available in the scientific literature, this guide provides the fundamental principles and experimental framework for such an analysis. Based on the established understanding of substituted anthracenes, it is anticipated that the redox properties of this compound derivatives can be systematically tuned by the introduction of various functional groups. Further experimental studies are warranted to quantify these effects and to fully elucidate the structure-property relationships within this specific class of compounds. This will be invaluable for the rational design of novel materials and molecules with tailored electrochemical properties for a range of applications.

References

A Comparative Guide to the Theoretical and Experimental Absorption Spectra of 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental ultraviolet-visible (UV-Vis) absorption spectra of 9-(1-Bromovinyl)anthracene. Due to the limited availability of direct experimental absorption data for this compound in the public domain, this guide utilizes the experimental spectrum of the closely related compound, 9-vinylanthracene, as a reference. The introduction of a bromine atom on the vinyl group is expected to induce a bathochromic (red) shift in the absorption maxima due to its electron-withdrawing and heavy-atom effects.

The following sections detail the experimental data for 9-vinylanthracene, a proposed theoretical protocol for calculating the absorption spectrum of this compound, and a direct comparison of the expected spectral features.

Data Presentation

The experimental absorption data for 9-vinylanthracene is summarized below. The theoretical data for this compound is presented as a placeholder, to be populated upon completion of the proposed computational study.

CompoundMethodSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹) or Oscillator Strength (f)
9-Vinylanthracene ExperimentalDMSO390, 392Not Reported
Cyclohexane368Not Reported
This compound Theoretical (Proposed)Any(To be calculated)(To be calculated)

Experimental and Theoretical Protocols

The experimental absorption spectra for 9-vinylanthracene were obtained using a UV-Vis spectrophotometer. A solution of 9-vinylanthracene (typically around 10 µM) was prepared in a spectroscopic grade solvent, such as dimethyl sulfoxide (DMSO) or cyclohexane.[1][2] The absorbance was measured over a wavelength range of approximately 200-800 nm. The background spectrum of the solvent was subtracted to obtain the net absorption spectrum of the compound.[1]

To obtain the theoretical absorption spectrum of this compound, a computational chemistry approach using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is recommended.[3][4]

  • Ground State Geometry Optimization: The molecular geometry of this compound will be optimized in the ground state using DFT. A common functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p).[3]

  • Excited State Calculations: Using the optimized ground state geometry, the vertical excitation energies and oscillator strengths will be calculated using TD-DFT. The same functional and basis set can be used for consistency. The calculation should include a sufficient number of excited states (e.g., 10-30) to cover the relevant UV-Vis region.[3]

  • Solvent Effects: To simulate the experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The solvent to be modeled should match the one used in experimental studies (e.g., DMSO or cyclohexane).

  • Spectrum Generation: The calculated excitation energies (converted to wavelengths) and oscillator strengths will be used to generate a theoretical absorption spectrum. This is typically done by fitting the calculated transitions to Gaussian or Lorentzian functions.

Logical Workflow Diagram

The following diagram illustrates the relationship between the experimental and theoretical approaches for determining the absorption spectrum of this compound.

G cluster_0 Experimental Approach cluster_1 Theoretical Approach exp_compound 9-Vinylanthracene (Proxy) spectrophotometer UV-Vis Spectrophotometer exp_compound->spectrophotometer Measurement exp_spectrum Experimental Absorption Spectrum spectrophotometer->exp_spectrum Data Acquisition comparison Comparative Analysis exp_spectrum->comparison theo_compound This compound dft DFT Geometry Optimization theo_compound->dft Input Structure tddft TD-DFT Excited States dft->tddft Optimized Geometry theo_spectrum Theoretical Absorption Spectrum tddft->theo_spectrum Excitation Energies & Oscillator Strengths theo_spectrum->comparison

Caption: Workflow for comparing experimental and theoretical absorption spectra.

Comparison and Discussion

A direct comparison between the experimental spectrum of 9-vinylanthracene and the yet-to-be-calculated theoretical spectrum of this compound will provide valuable insights into the electronic structure of the latter.

  • Expected Spectral Features: The absorption spectrum of anthracene and its derivatives is characterized by two main electronic transition systems: the ¹Lₐ and ¹Bₑ bands. The ¹Lₐ band appears at longer wavelengths and exhibits a vibronic fine structure, while the ¹Bₑ band is more intense and appears at shorter wavelengths. For 9-vinylanthracene in DMSO, the ¹Lₐ band is observed around 390-392 nm.[1]

  • Effect of Bromine Substitution: The presence of the bromine atom in this compound is expected to cause a bathochromic (red) shift of the absorption bands compared to 9-vinylanthracene. This is due to the perturbation of the π-electron system of the anthracene core by the vinyl bromide substituent. The heavy atom effect of bromine may also influence the intensity of the absorption bands.

  • Validation of Theoretical Methods: Comparing the calculated spectrum with the experimental data of the proxy compound will help to validate the chosen computational methodology. A good agreement would lend confidence to the predictive power of the theoretical model for other, more complex, derivatives.

By following the proposed theoretical protocol and comparing the results with the available experimental data for a closely related compound, researchers can gain a reliable understanding of the photophysical properties of this compound. This knowledge is crucial for its potential applications in areas such as organic electronics, fluorescent probes, and drug development.

References

Validating the Structure of 9-(1-Bromovinyl)anthracene: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of single-crystal X-ray diffraction data for 9-(1-Bromovinyl)anthracene, a definitive structural confirmation can be achieved through a comprehensive analysis of its spectroscopic data, benchmarked against a closely related and well-characterized analogue, 9-Bromoanthracene. This guide provides a comparative framework for researchers and drug development professionals to validate the structure of this compound using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for this compound alongside the experimentally confirmed data for 9-Bromoanthracene. This direct comparison allows for the identification of key structural motifs and confirmation of the vinyl group's presence in the target molecule.

Spectroscopic TechniqueThis compound (Predicted)9-Bromoanthracene (Experimental)[1][2][3][4]Key Differentiating Features
¹H NMR Aromatic protons (multiplets, ~7.5-8.5 ppm), Two singlets for vinyl protons (~5.5-6.5 ppm)Aromatic protons (multiplets, ~7.5-8.6 ppm)[5]Presence of two distinct signals in the alkene region for the vinyl protons.
¹³C NMR Aromatic carbons (~120-135 ppm), Vinylic carbons (~115-140 ppm)Aromatic carbons (~122-132 ppm), Carbon bearing bromine (~120 ppm)Additional signals corresponding to the two carbons of the bromovinyl group.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 282/284 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation pattern showing loss of Br, and anthracene cation.Molecular ion (M⁺) peak at m/z 256/258 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation involves loss of Br.[1][3]A molecular ion peak that is 26 mass units higher than that of 9-Bromoanthracene.
Infrared (IR) Spectroscopy C-H stretching (aromatic) >3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C=C stretching (vinyl) ~1620 cm⁻¹, C-Br stretching ~650-550 cm⁻¹C-H stretching (aromatic) >3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Br stretching ~650-550 cm⁻¹[2]A characteristic C=C stretching frequency for the vinyl group.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or analyze as a thin film on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR-IR), place the solid sample directly on the crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for aromatic C-H, aromatic C=C, vinyl C=C, and C-Br bonds.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound in the absence of X-ray crystallography data.

cluster_synthesis Synthesis cluster_validation Structure Validation Start 9-Anthraldehyde Reaction Wittig Reaction Start->Reaction Reagent Wittig Reagent (e.g., from (Bromomethyl)triphenylphosphonium bromide) Reagent->Reaction Product Crude this compound Reaction->Product Spectroscopy Acquire Spectroscopic Data (NMR, MS, IR) Product->Spectroscopy Comparison Compare with Data of 9-Bromoanthracene Spectroscopy->Comparison Analysis Analyze for Key Features: - Vinyl Protons (NMR) - M+ at m/z 282/284 (MS) - C=C Stretch (IR) Comparison->Analysis Conclusion Structure Validated Analysis->Conclusion

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

A Comparative Analysis of Palladium Catalysts for Carbon-Carbon Bond Formation at the 9-Position of the Anthracene Core

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient synthesis. This guide provides a comparative study of various palladium catalysts for the coupling reactions of 9-(1-Bromovinyl)anthracene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The data presented is primarily based on studies conducted on the analogous and well-documented substrate, 9-bromoanthracene, offering valuable insights into catalyst performance for this class of compounds.

The formation of new carbon-carbon bonds at the sterically hindered 9-position of the anthracene nucleus is a challenging yet crucial transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions, have emerged as powerful tools for this purpose. The choice of the palladium catalyst and its associated ligands significantly influences the reaction's yield, selectivity, and overall efficiency.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in various coupling reactions involving the C(9)-Br bond of an anthracene derivative. The data has been compiled from multiple studies to provide a comparative overview.

Catalyst SystemCoupling ReactionCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Stille1-(Tributylstannyl)indene-DMF--42[1]
(dppf)PdCl₂Suzuki-Miyaura2-Indenylboronic acidNa₂CO₃Ethanol/Toluene753052[1]
Dichloro-bis(tri-O-tolylphosphine)palladium(II)Stille1-(Trimethylstannyl)indene-1,4-Dioxane1204063[1]
Palladacycle IASuzuki-MiyauraAryl boronic acidsK₂CO₃THF60->95 (conversion)[2]
Pd(OAc)₂HeckAcrolein acetalsNaOAc----[3]
PdCl₂Suzuki-MiyauraAryl boronic acids----Poor reactivity[2]
XPhos Pd G1/G2Suzuki-MiyauraAryl boronic acids-----[2]
(Ph₃P)₂PdCl₂ / CuSO₄/Al₂O₃SonogashiraEthynyltrimethylsilaneEt₃NBenzeneReflux--[1]

Experimental Protocols

Detailed methodologies for representative coupling reactions are provided below. These protocols are based on established procedures for the coupling of 9-bromoanthracene and can be adapted for this compound.

Suzuki-Miyaura Coupling using (dppf)PdCl₂

This protocol describes the coupling of an anthracene bromide with a boronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) (0.02 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of anthracene bromide)

  • Ethanol (2 mL per mmol of anthracene bromide)

  • Water (2 mL per mmol of anthracene bromide)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, (dppf)PdCl₂, and sodium carbonate.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling using Pd(PPh₃)₄

This protocol outlines the coupling of an anthracene bromide with an organotin reagent.

Reagents:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) (10 mL per mmol of anthracene bromide)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in DMF.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Visualizing the Process

To better understand the workflow and reaction mechanism, the following diagrams are provided.

G cluster_0 Experimental Workflow A Reactant & Catalyst Selection (this compound, Pd Catalyst) B Reaction Setup (Solvent, Base, Inert Atmosphere) A->B C Reaction Execution (Heating & Stirring) B->C D Work-up & Purification (Extraction, Chromatography) C->D E Product Characterization (NMR, MS) D->E F Data Analysis (Yield, Purity) E->F

Caption: A generalized workflow for the palladium-catalyzed coupling of this compound.

G cluster_1 Palladium-Catalyzed Suzuki-Miyaura Cycle cluster_reactants Pd0 Pd(0)L_n PdII R-Pd(II)L_n-Br Pd0->PdII R-Br OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R [R'B(OR)₂(Base)]⁻ Transmetal Transmetalation Boronate R'-B(OR)₂ PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Charge Transport Properties of 9-(1-Bromovinyl)anthracene-Containing Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential charge transport properties of materials incorporating 9-(1-bromovinyl)anthracene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related anthracene derivatives to provide a predictive comparison. The charge transport properties of organic semiconductors are critical for their application in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Understanding these properties is paramount for material design and device optimization.

Comparison of Charge Transport Properties

The charge carrier mobility (µ), a key parameter for assessing charge transport, has been reported for several anthracene derivatives. This data, presented in Table 1, provides a basis for estimating the potential performance of this compound-containing materials. For comparison, well-characterized organic semiconductors like pentacene and rubrene are also included.

MaterialHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Measurement TechniqueReference
Anthracene (Single Crystal) ~1.0~1.0Time-of-Flight (TOF)[1][2]
9-Methylanthracene (Single Crystal) 0.93 (along b-axis)0.7 (along c'-axis)TOF[1]
9,10-Bis(phenylethynyl)anthracene (Single Crystal) up to 3.2Not ReportedField-Effect Transistor (FET)[3]
2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (Thin Film) 1.28Not ReportedFET[4]
9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (Theoretical) 0.988 (β-polymorph)0.053 (β-polymorph)Density Functional Theory (DFT)[5]
Pentacene (Single Crystal) ~2.0 - 5.6~0.1 - 1.5TOF, FET[4]
Rubrene (Single Crystal) up to 40up to 10FET[6]

Note: The charge transport properties of organic materials are highly dependent on factors such as crystallinity, purity, and device architecture. The values presented here are for comparison and may vary based on experimental conditions.

Experimental Protocols for Charge Transport Measurement

Accurate assessment of charge transport properties relies on well-defined experimental protocols. The three most common techniques are Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

Time-of-Flight (TOF) Method

The TOF method directly measures the drift mobility of charge carriers in a material. A thin film or single crystal of the material is placed between two electrodes, and a voltage is applied. A short pulse of light generates charge carriers near one electrode, which then drift across the material to the other electrode under the influence of the electric field. The time it takes for the carriers to traverse the material (the transit time) is measured, and the mobility is calculated.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a thin film (typically several micrometers thick) of the organic semiconductor on a conductive substrate (e.g., indium tin oxide (ITO) coated glass) which acts as the bottom electrode.[7]

    • Deposit a semi-transparent top electrode (e.g., aluminum) by thermal evaporation. The thickness of the organic layer must be accurately measured.[7]

  • Experimental Setup:

    • Mount the sample in a cryostat to allow for temperature-dependent measurements.

    • Connect the electrodes to a voltage source and a current-measuring device (e.g., a fast oscilloscope).

    • Use a pulsed laser with a photon energy above the bandgap of the material to generate charge carriers.

  • Measurement Procedure:

    • Apply a DC voltage across the sample.

    • Direct a short laser pulse (typically nanoseconds) onto the semi-transparent electrode to create a sheet of charge carriers.

    • Record the resulting transient photocurrent as the charge carriers drift across the sample. The photocurrent will drop when the carriers reach the collecting electrode.

  • Data Analysis:

    • The transit time (t_T) is determined from the inflection point of the transient photocurrent plot.

    • The drift mobility (µ) is calculated using the formula: µ = d² / (V * t_T) where 'd' is the thickness of the organic layer and 'V' is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a bulk material. It relies on fabricating a single-carrier device where the current is limited by the space charge of the injected carriers. By analyzing the current-voltage (J-V) characteristics of the device, the mobility can be extracted.

Detailed Methodology:

  • Device Fabrication:

    • Fabricate a single-carrier device with an ohmic contact for the injection of either holes or electrons.

    • For a hole-only device, a typical structure is ITO/PEDOT:PSS/Organic Semiconductor/High Work Function Metal (e.g., Au, MoO₃).

    • For an electron-only device, a typical structure is ITO/Low Work Function Metal (e.g., Al, Ca)/Organic Semiconductor/Low Work Function Metal.

  • Measurement Procedure:

    • Measure the J-V characteristics of the device in the dark using a source-measure unit.

  • Data Analysis:

    • In the SCLC regime, the current density (J) is proportional to the square of the voltage (V).

    • The mobility (µ) is extracted by fitting the J-V curve to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, and 'd' is the thickness of the organic layer.[8]

Field-Effect Transistor (FET) Method

The FET method is used to measure the charge carrier mobility at the interface between a semiconductor and a dielectric layer. A three-terminal device is fabricated, and the current between the source and drain electrodes is modulated by a voltage applied to the gate electrode.

Detailed Methodology:

  • Device Fabrication:

    • Fabricate a transistor structure, which can be either a top-gate or bottom-gate configuration.[9]

    • A common bottom-gate, top-contact structure consists of a heavily doped silicon wafer (acting as the gate), a thermally grown silicon dioxide layer (as the gate dielectric), and source and drain electrodes (e.g., gold) deposited on top.[10]

    • The organic semiconductor is then deposited onto this substrate.

  • Measurement Procedure:

    • Measure the output characteristics (drain current, I_D, vs. drain-source voltage, V_DS) at different gate voltages (V_G).

    • Measure the transfer characteristics (I_D vs. V_G) at a constant V_DS.

  • Data Analysis:

    • The mobility can be calculated from both the linear and saturation regimes of the transfer characteristics.

    • In the saturation regime, the mobility (µ_sat) is calculated using the equation: I_D = (W / 2L) * C_i * µ_sat * (V_G - V_T)² where 'W' is the channel width, 'L' is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.[11]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the three primary charge transport measurement techniques.

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Deposit Organic Film on Conductive Substrate B Deposit Semitransparent Top Electrode A->B C Apply Voltage B->C D Pulsed Laser Excitation C->D E Record Transient Photocurrent D->E F Determine Transit Time (t_T) E->F G Calculate Mobility (µ) F->G

Caption: Time-of-Flight (TOF) Measurement Workflow.

SCLC_Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_anal Data Analysis H Fabricate Single-Carrier Device I Measure J-V Characteristics H->I J Fit to Mott-Gurney Law I->J K Extract Mobility (µ) J->K

Caption: Space-Charge-Limited Current (SCLC) Measurement Workflow.

FET_Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_anal Data Analysis L Fabricate FET Structure M Measure Output & Transfer Characteristics L->M N Analyze Saturation/Linear Regime M->N O Calculate Mobility (µ) N->O

Caption: Field-Effect Transistor (FET) Measurement Workflow.

References

A Comparative Guide to Blue-Emitting OLEDs: Benchmarking Vinylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stable blue-emitting materials is a critical frontier in the advancement of Organic Light-Emitting Diodes (OLEDs). Among the myriad of candidates, anthracene derivatives have historically played a pivotal role. This guide provides a comparative performance analysis of vinylanthracene derivatives against other prominent blue-emitting OLED materials, supported by experimental data and protocols to aid in research and development.

While specific performance metrics for 9-(1-Bromovinyl)anthracene derivatives are not extensively documented in publicly available research, this guide will focus on the broader class of vinylanthracene derivatives. By comparing their characteristics with established and emerging blue emitters, we can effectively benchmark their potential and identify avenues for future investigation.

Performance Comparison of Blue OLED Emitters

The following table summarizes the key performance parameters of various blue-emitting materials used in OLEDs. This data, compiled from recent studies, offers a quantitative comparison of their efficiency and emission characteristics.

Emitter Material ClassDerivative/ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission ColorReference
Fluorescent Anthracene Derivatives mCz-TAn-CN- (Non-doped)7.03%(0.14, 0.12)Deep-Blue[1]
m2Cz-TAn-CNDPEPO7.28%(0.14, 0.09)Deep-Blue[1]
2PPIAn- (Non-doped)8.9%(0.150, 0.060)Deep-Blue[2]
4PPIAn- (Non-doped)7.1%(0.152, 0.085)Deep-Blue[2]
TPVAn- (Non-doped)5.3%(0.14, 0.12)Saturated-Blue[3]
TTA-based Anthracene Derivatives tert-butylcarbazole-anthracene derivative- (Non-doped)5.9%(0.14, 0.12)Blue[4]
Hyperfluorescent (TTA-assisted) tert-butylcarbazole-anthracene derivative (Host)Fluorescent Emitter7.1%-Blue[4]
Green Fluorescent Anthracene m-Me-TADDPEPO7.41%(0.34, 0.58)Green[5]

Note: Direct performance data for this compound derivatives is not available in the cited literature. The table showcases the performance of other advanced anthracene derivatives to provide a benchmark for potential performance. TTA refers to Triplet-Triplet Annihilation, a mechanism that can enhance the efficiency of fluorescent OLEDs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a vinylanthracene derivative and the general fabrication of an OLED device.

Synthesis of (E)-9-Styrylanthracene (A Vinylanthracene Derivative)

This protocol is based on a Palladium-catalyzed Heck reaction, a common method for forming carbon-carbon bonds.[6]

Materials:

  • 9-bromoanthracene

  • Styrene

  • Potassium phosphate (K₃PO₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dry N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried 25 mL round-bottom flask, combine 9-bromoanthracene (0.3 g, 1.17 mmol), styrene (0.12 g, 1.17 mmol), K₃PO₄ (0.75 g, 3.51 mmol), and Pd(OAc)₂ (0.01 g, 0.06 mmol).

  • Add 10 mL of dry DMA to the flask.

  • Degas the mixture using three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Stir the reaction mixture under a nitrogen (N₂) atmosphere at 110 °C for 24 hours.

  • After cooling to room temperature, pour the mixture into water and extract the product with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate it under reduced pressure.

  • The crude product can be further purified by column chromatography.

General OLED Device Fabrication Protocol

The following is a generalized procedure for the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum, LiF/Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers onto the ITO substrate. A typical device architecture could be:

    • HIL: e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

    • HTL: e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

    • EML: The synthesized vinylanthracene derivative (either as a neat film or doped into a host material).

    • ETL: e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

    • EIL: e.g., LiF (Lithium Fluoride) The thickness of each layer is controlled using a quartz crystal monitor.

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device are then measured using a programmable sourcemeter and a spectroradiometer.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis of vinylanthracene and the fabrication of an OLED device.

G cluster_synthesis Synthesis of (E)-9-Styrylanthracene Reactants 9-bromoanthracene + Styrene + Catalyst Reaction Heck Reaction (110°C, 24h) Reactants->Reaction Purification Extraction & Column Chromatography Reaction->Purification Product (E)-9-Styrylanthracene Purification->Product

Caption: Synthetic pathway for a vinylanthracene derivative.

G cluster_fabrication OLED Fabrication Workflow Substrate ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation Substrate->Deposition HIL Hole Injection Layer Deposition->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Vinylanthracene) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Performance Measurement Encapsulation->Characterization

Caption: General workflow for OLED device fabrication.

References

comparison of thermal stability of polymers derived from 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

While the broader search for thermal stability of anthracene-based polymers reveals that these materials are a subject of scientific inquiry, specific studies concerning polymers derived from 9-(1-Bromovinyl)anthracene could not be located. Research in the field of anthracene-containing polymers often focuses on their synthesis, photophysical properties, and applications in areas like organic electronics. However, detailed thermal analysis of the polymer appears to be absent from the reviewed literature.

Consequently, a comparison guide on the thermal stability of polymers derived from this compound, including quantitative data tables, detailed experimental protocols, and visualizations, cannot be provided at this time due to the lack of available source material. Further research would be required to synthesize and characterize these specific polymers to generate the necessary data for such a guide.

The Vinyl Group's Influence on the Photophysical Character of Anthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on the photophysical properties of aromatic compounds is paramount. This guide provides a detailed comparison of the photophysical behavior of anthracene and its vinyl-substituted derivatives, specifically 1-vinylanthracene, 2-vinylanthracene, and 9-vinylanthracene. By examining key experimental data, this document aims to elucidate the impact of the vinyl group's position on the absorption, emission, and excited-state dynamics of the anthracene core.

The introduction of a vinyl substituent to the anthracene framework can significantly alter its electronic and, consequently, its photophysical properties. This modification extends the π-conjugation of the aromatic system, which is expected to influence the energy of the electronic transitions, leading to shifts in the absorption and emission spectra. Furthermore, the vinyl group can introduce new vibrational modes and potentially influence the rates of radiative and non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime. The position of this substitution is critical in determining the extent of these effects, as it alters the symmetry and electronic distribution of the molecule.

Comparative Photophysical Data

To facilitate a clear and objective comparison, the following table summarizes the key photophysical parameters for anthracene and its vinyl derivatives in solution. All data is presented for cyclohexane as the solvent to ensure consistency and allow for a direct comparison of the intrinsic properties of the molecules, minimizing solvent-specific effects.

CompoundAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Anthracene356, 375380, 400, 425[1]0.27 - 0.365.7 (vapor phase)[2]
1-Vinylanthracene368427Data not availableData not available
2-VinylanthraceneData not availableData not availableData not availableData not available
9-Vinylanthracene368[3]427[3][4]Data not availableData not available

Discussion of the Vinyl Group's Effect

The data, although incomplete, suggests that the introduction of a vinyl group at the 9-position of anthracene leads to a noticeable red-shift in both the absorption and emission spectra compared to the parent anthracene. This bathochromic shift is indicative of a reduction in the energy gap between the ground and first excited singlet states, a direct consequence of the extended π-conjugation afforded by the vinyl substituent.

The lack of comprehensive data for 1- and 2-vinylanthracene highlights a gap in the current literature and underscores the need for further systematic studies to fully elucidate the structure-property relationships in these compounds. It is anticipated that the position of the vinyl group will influence the degree of spectral shift and the fluorescence efficiency. For instance, substitution at the 9-position, which is a position of high electron density in the highest occupied molecular orbital (HOMO) of anthracene, is expected to have a more pronounced effect on the electronic transitions compared to substitution at the 1- or 2-positions.

Experimental Protocols

The data presented in this guide is based on standard photophysical measurement techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.[5] Solutions of the compounds are prepared in spectroscopic grade cyclohexane to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.[6] Measurements are performed at room temperature in a 1 cm path length quartz cuvette. The spectrophotometer is blanked with the pure solvent before each measurement. The absorption spectrum is typically scanned over a wavelength range of 200-500 nm.[5]

Steady-State Fluorescence Spectroscopy

Fluorescence emission spectra are recorded on a spectrofluorometer.[5] The same solutions prepared for absorption measurements are used. The excitation wavelength is set to the absorption maximum of the respective compound. The emission is scanned over a wavelength range that covers the entire fluorescence band, typically starting from 10 nm above the excitation wavelength to avoid scattered light.[5] The spectra are corrected for the wavelength-dependent response of the detector.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is determined using the relative method with a well-characterized standard.[6] For anthracene and its derivatives, 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.90) is a suitable standard. A series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength are prepared. The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Fluorescence Lifetime Measurement

Fluorescence lifetimes (τ_f) are measured using the time-correlated single-photon counting (TCSPC) technique. A pulsed light source, such as a laser diode or a picosecond laser, is used to excite the sample at its absorption maximum. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. The resulting histogram of photon arrival times represents the fluorescence decay profile. This decay is then fitted to an exponential function to extract the fluorescence lifetime.

Logical Relationship of Vinyl Substitution and Photophysical Changes

The following diagram illustrates the causal relationship between the introduction of a vinyl group and the resulting changes in the photophysical properties of anthracene.

G Effect of Vinyl Substitution on Anthracene Photophysics cluster_cause Structural Modification cluster_effect Photophysical Consequences Vinyl_Substitution Vinyl Group Substitution on Anthracene Core Extended_Conjugation Extended π-Conjugation Vinyl_Substitution->Extended_Conjugation Altered_Symmetry Altered Molecular Symmetry Vinyl_Substitution->Altered_Symmetry Energy_Gap_Reduction Reduced HOMO-LUMO Gap Extended_Conjugation->Energy_Gap_Reduction Changed_Decay_Rates Altered Radiative and Non-radiative Decay Rates Altered_Symmetry->Changed_Decay_Rates Spectral_Shifts Red-Shift in Absorption & Emission Spectra (Bathochromic Shift) Energy_Gap_Reduction->Spectral_Shifts Energy_Gap_Reduction->Changed_Decay_Rates Modified_QY_Lifetime Modified Fluorescence Quantum Yield and Lifetime Changed_Decay_Rates->Modified_QY_Lifetime

Figure 1. Logical flow from vinyl substitution to altered photophysical properties.

Conclusion

The substitution of a vinyl group onto the anthracene core serves as a potent method for tuning its photophysical properties. The available data for 9-vinylanthracene demonstrates a clear bathochromic shift in its absorption and emission spectra, a direct result of extended π-conjugation. This guide highlights the fundamental principles and experimental methodologies for evaluating such effects. The significant lack of comprehensive, comparative data for 1- and 2-vinylanthracene presents a clear opportunity for future research to complete our understanding of how the position of the vinyl group dictates the photophysical behavior of the anthracene scaffold. Such knowledge is invaluable for the rational design of novel fluorescent probes, organic electronic materials, and photosensitizers in drug development.

References

Safety Operating Guide

Prudent Disposal of 9-(1-Bromovinyl)anthracene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-(1-Bromovinyl)anthracene was located. The following disposal procedures are based on safety data for structurally similar compounds, including 9-Bromoanthracene and other brominated aromatic hydrocarbons. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated aromatic hydrocarbon, this compound requires careful handling and disposal as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classification: this compound should be treated as a hazardous chemical waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1][2]

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

2. Waste Collection and Storage:

  • Container: Use a sealable, leak-proof container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, environmental hazard).

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should have secondary containment to prevent the spread of material in case of a spill.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the further spread of the material.

  • Cleanup: For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[1][2] Avoid generating dust.[1] For larger spills, contact your institution's EHS department immediately.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with all applicable local, state, and federal regulations.

Quantitative Safety Data Summary

The following table summarizes key safety and hazard information for a related compound, 9-Bromoanthracene, which can serve as a conservative proxy in the absence of data for this compound.

Hazard ClassificationGHS CategoryPrecautionary Statements
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCategory 2P264, P280, P305+P351+P338, P337+P313
Germ Cell MutagenicityCategory 1BP201, P202, P280, P308+P313, P405
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312, P403+P233, P405

Data is for 9-Bromoanthracene and is intended as a guide.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A 1. Waste Generation (Unused Reagent, Contaminated Materials) G Spill? A->G B 2. Segregation (Dedicated Halogenated Organic Waste) C 3. Containerization (Labeled, Sealed, Compatible Container) B->C D 4. Temporary Storage (Secure, Ventilated, Secondary Containment) C->D E 5. EHS Notification (Schedule Waste Pickup) D->E F 6. Professional Disposal (Licensed Hazardous Waste Vendor) E->F G->B No H Spill Response Protocol (Evacuate, Control, Clean-up) G->H Yes H->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 9-(1-Bromovinyl)anthracene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 9-(1-Bromovinyl)anthracene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling.[3] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that a safety shower and eyewash station are readily accessible.[2]

  • Location: All manipulations of this compound should be performed within a properly functioning chemical fume hood.[1]

  • Dispensing: Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid compound. Avoid creating dust.

  • Contamination: Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid procedures outlined below.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Do not eat, drink, or smoke in the laboratory.

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Steps:

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2]

  • Container: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the contents and container through an approved waste disposal plant.[2][5] Do not empty into drains.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2]

  • For larger spills, follow institutional emergency procedures.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don PPE B Verify Fume Hood Operation A->B C Locate Emergency Equipment B->C D Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Close Container E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J K Spill or Exposure Occurs L Follow First-Aid/Spill Response K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.